Mevalonic acid lithium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
lithium;3,5-dihydroxy-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNXFFXFNEHDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(CCO)(CC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255502-07-8 | |
| Record name | 1255502-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
mevalonate pathway function in cancer cell proliferation
An In-depth Technical Guide on the Mevalonate (B85504) Pathway's Function in Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mevalonate (MVA) pathway, a fundamental metabolic cascade for cholesterol and isoprenoid biosynthesis, is increasingly recognized as a critical driver of oncogenesis. In contrast to its tightly regulated activity in normal cells, the MVA pathway is frequently dysregulated in various cancers, including breast, prostate, lung, and liver cancer.[1][2] This metabolic reprogramming provides cancer cells with essential biomolecules that support uncontrolled proliferation, survival, invasion, and drug resistance.[1] The pathway's products, particularly the non-sterol isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are indispensable for the post-translational prenylation of small GTPases like Ras and Rho.[3][4] This modification is crucial for their membrane localization and function, enabling them to activate downstream pro-proliferative signaling cascades. This guide provides a comprehensive technical overview of the MVA pathway's role in cancer cell proliferation, detailing its core components, regulatory mechanisms, downstream signaling effects, and methods for its investigation.
The Core Mevalonate Pathway
The MVA pathway converts acetyl-CoA into its two primary outputs: cholesterol and non-sterol isoprenoids. The initial and rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[5][6] Subsequent enzymatic reactions produce isopentenyl pyrophosphate (IPP), which is then isomerized to dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP serve as the fundamental five-carbon building blocks for the synthesis of higher-order isoprenoids, including the 15-carbon FPP and the 20-carbon GGPP.[4] FPP is a critical branch point, leading to cholesterol synthesis via squalene (B77637) synthase (SQS) or serving as a substrate for protein farnesylation. GGPP is primarily used for protein geranylgeranylation.[7]
Regulation of the Mevalonate Pathway in Cancer
In cancer cells, the MVA pathway is often upregulated through various mechanisms. A key regulator is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[8] Under low sterol conditions, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of MVA pathway genes, including HMGCR, thereby increasing their transcription.[8][9] Several oncogenic signaling pathways and tumor suppressor mutations converge on SREBP-2 to drive MVA pathway activity.
-
Mutant p53: Unlike wild-type p53, which suppresses SREBP-2, mutant p53 can enhance SREBP-2 activity, leading to increased MVA pathway flux.[10][11] This renders cancer cells with p53 mutations particularly dependent on this pathway.
-
PI3K/Akt Signaling: The activation of the PI3K/Akt pathway, common in many cancers, can promote the activation of SREBP-2, linking growth factor signaling directly to lipid metabolism.[2]
-
AMPK: AMP-activated protein kinase (AMPK), a cellular energy sensor, normally suppresses the MVA pathway by inhibiting HMGCR and SREBP activity.[2][12] In some cancers, AMPK signaling is diminished, leading to unchecked MVA synthesis.
Downstream Signaling: Fueling Cancer Proliferation
The pro-proliferative effects of the MVA pathway are largely mediated by FPP and GGPP, which are essential for protein prenylation.[4] This post-translational modification, catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases), attaches isoprenoid lipids to cysteine residues of target proteins.[3] Prenylation is critical for anchoring these proteins to cellular membranes, a prerequisite for their participation in signal transduction.
-
Ras Superfamily: Oncogenic proteins of the Ras superfamily (e.g., K-Ras, H-Ras) require farnesylation to localize to the plasma membrane and activate downstream pro-growth pathways like the RAF/MEK/ERK and PI3K/Akt cascades.[6][13]
-
Rho Family GTPases: Proteins like RhoA, Rac1, and Cdc42 are geranylgeranylated.[7] Their activation is linked to cytoskeletal rearrangements, cell motility, and the activation of the YAP/TAZ transcriptional co-activators of the Hippo pathway.[11][14]
-
YAP/TAZ Activation: The MVA pathway-dependent activation of Rho GTPases leads to the inhibition of YAP/TAZ phosphorylation, promoting their nuclear translocation.[11][15] In the nucleus, YAP/TAZ drive the expression of genes that promote cell proliferation, stemness, and survival.[16][17]
Quantitative Data on MVA Pathway in Cancer
The upregulation of the MVA pathway in cancer is supported by quantitative analyses of enzyme expression and the effects of pathway inhibitors.
Table 1: Expression of Mevalonate Pathway Enzymes in Cancer vs. Normal Tissue
| Gene | Cancer Type | Observation | Reference |
| HMGCS1, HMGCR | Colon Cancer | Significantly higher RNA and protein expression in cancer tissue compared to adjacent paracarcinoma tissue. | [12][18] |
| HMGCR | Lung Adenocarcinoma | Overexpressed in human lung adenocarcinoma tissues compared with normal tissues. | [19] |
| HMGCS1, HMGCR | Prostate Cancer | Overexpressed in prostate cancer stroma compared to normal stroma. | [20] |
| Multiple MVA Enzymes | Breast Cancer | High expression associated with lower recurrence-free survival. | [21] |
Table 2: Effects of Mevalonate Pathway Inhibitors on Cancer Cell Proliferation
| Inhibitor | Target | Cancer Cell Line | Effect (IC50 or Concentration) | Reference |
| Lovastatin | HMGCR | Lymphoma Cells | Dose-dependent reduction in cell viability. | [22] |
| Mevastatin | HMGCR | Murine Lung Carcinoma (Line 1) | Dose-dependent inhibition of proliferation (1-10 µmol/L). | [7] |
| Alendronate | FPPS | Murine Lung Carcinoma (Line 1) | Dose-dependent inhibition of proliferation (3-30 µmol/L). | [7] |
| GGTI-298 | GGTase-I | Lymphoma Cells | More effective in inducing apoptosis and inhibiting proliferation than FTI-277. | [22] |
| Fluvastatin | HMGCR | Non-Small Cell Lung Cancer | Suppressed cell growth and induced apoptosis. | [19] |
Key Experimental Protocols
Investigating the MVA pathway's role in cancer involves a variety of specialized assays. Below are outlines of key methodologies.
Protocol: Measuring Cancer Cell Proliferation
This protocol provides a general workflow for assessing the effect of an MVA pathway inhibitor on cancer cell proliferation using a metabolic assay (e.g., resazurin-based).[23]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat cells with serial dilutions of the MVA pathway inhibitor (e.g., a statin) and a vehicle control. Include a positive control for cell death if applicable.
-
Incubation: Incubate the plate for a desired time course (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add a metabolic reagent (e.g., PrestoBlue™ or alamarBlue®) directly to the cell culture medium in each well.[23]
-
Metabolic Conversion: Incubate the plate for 1-4 hours to allow viable, metabolically active cells to convert the reagent into its fluorescent product.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract background readings, normalize the data to the vehicle control, and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
Protocol: In Vitro Protein Prenylation Assay
This method assesses the incorporation of radiolabeled isoprenoid precursors into target proteins, providing a direct measure of farnesyltransferase or geranylgeranyltransferase activity.[24]
-
Reaction Mix Preparation: Prepare a reaction buffer containing cell lysate (as a source of prenyltransferases), a recombinant protein substrate (e.g., H-Ras), and a radiolabeled isoprenoid donor ([³H]FPP or [³H]GGPP).
-
Initiate Reaction: Add the radiolabeled donor to the reaction mix to start the enzymatic reaction. If testing inhibitors, pre-incubate the lysate with the inhibitor before adding the donor.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Transfer the proteins to a membrane and detect the radiolabeled, prenylated protein via autoradiography. The intensity of the band corresponds to the level of prenylation.[24][25]
Conclusion and Future Directions
The mevalonate pathway represents a critical metabolic vulnerability in a wide range of cancers. Its dysregulation fuels the synthesis of cholesterol and, more importantly, isoprenoid precursors that are essential for the function of key oncogenic signaling proteins. This dependence creates a therapeutic window for inhibitors of the MVA pathway, such as statins and bisphosphonates, which have shown promise as anti-cancer agents.[5][26] Future research should focus on identifying biomarkers to predict which tumors are most sensitive to MVA pathway inhibition, exploring rational combination therapies to enhance efficacy, and developing novel inhibitors that target specific nodes within the pathway to minimize off-target effects. A deeper understanding of the interplay between the MVA pathway and other metabolic and signaling networks will be crucial for translating these findings into effective clinical strategies.
References
- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HMG-CoA reductase inhibitors and the malignant cell: the statin family of drugs as triggers of tumor-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. The mevalonate synthesis pathway as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metabolic control of YAP and TAZ by the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. The role of YAP/TAZ activity in cancer metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Role of hydroxymethylglutharyl-coenzyme A reductase in the induction of stem-like states in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Tools for Measuring Cell Proliferation Within a Population or in a Single Cell | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting Mevalonate Pathway in Cancer Treatment: Repurposing of Statins - PubMed [pubmed.ncbi.nlm.nih.gov]
Mevalonic Acid Lithium Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on mevalonic acid lithium salt, a key intermediate in the essential mevalonate (B85504) metabolic pathway. This document details its chemical and physical properties, CAS numbers, and provides an exemplary experimental protocol for its use in cell-based assays. Furthermore, it visually elucidates the mevalonate signaling pathway through a detailed diagram.
Core Properties and Identification
This compound is a crucial precursor in the biosynthesis of a vast array of vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Its stability as a lithium salt makes it a preferred reagent for in vitro and in vivo studies compared to the less stable free acid form.[1]
CAS Number Clarification
Several CAS (Chemical Abstracts Service) numbers are associated with this compound, corresponding to its different stereoisomeric forms. It is crucial for researchers to note the specific form they are using.
-
2618458-93-6: This number is frequently assigned to mevalonate lithium salt.[2][3][4][5][6]
-
150-97-0: This CAS number typically refers to the racemic mixture, (RS)-mevalonic acid lithium salt.[7][8][9][10]
-
32451-23-3: This number is specific to the (S)-enantiomer of this compound.[11][12][13]
Physicochemical and Handling Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | (RS)-Mevalonic Acid Lithium Salt | (S)-Mevalonic Acid Lithium Salt | Mevalonate Lithium Salt (Unspecified) |
| CAS Number | 150-97-0[7][8][9][10] | 32451-23-3[11][12][13] | 2618458-93-6[2][3][4][5][6] |
| Molecular Formula | C₆H₁₁LiO₄[9] | C₆H₁₂O₄·xLi⁺[11][12] | C₆H₁₁LiO₄[3] or C₆H₁₂O₄ • Li[2] |
| Molecular Weight | 147.15 g/mol (free acid basis)[9][10] | 148.16 g/mol (free acid basis)[11][12] | 154.09 g/mol [3] or 155.1 g/mol [2] |
| Appearance | Solid[7] | Solid | White to off-white solid[3] |
| Purity | ≥96.0% (GC)[7] | ≥96.0% (GC)[11] or ≥97.0% (GC)[12] | ≥95%[2] or >98%[4] |
| Solubility | H₂O: 100 mg/mL (648.97 mM) with sonicationDMSO: 50 mg/mL (324.49 mM) with sonication | Data not specified | H₂O: 80 mg/mL (519.18 mM) or 100 mg/mL (648.97 mM) with sonication[3][14]DMSO: 40 mg/mL (259.59 mM) or 50 mg/mL (324.49 mM) with sonication[3][14]Methanol: Soluble[2] |
| Storage Conditions | 2-8°C[15] | 2-8°C[11][12] | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[3] |
| Stability | Stable, but shelf life may be limited (refer to CoA)[10][15] | Limited shelf life (refer to CoA)[12] | ≥ 4 years at -20°C[2] |
The Mevalonate Signaling Pathway
The mevalonate pathway is a critical metabolic cascade that begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the foundational building blocks for a vast array of isoprenoids, which are essential for diverse cellular functions. The pathway is tightly regulated, primarily through the transcriptional control of HMG-CoA reductase (HMGCR) by Sterol Regulatory Element-Binding Proteins (SREBPs).
Caption: The Mevalonate Signaling Pathway.
Experimental Protocols
This compound is frequently utilized in cell culture experiments to rescue the effects of HMG-CoA reductase inhibitors, such as statins. A common application is to demonstrate that the cytotoxic or growth-inhibitory effects of statins are specifically due to the inhibition of the mevalonate pathway.
Example Protocol: Rescue of Statin-Induced Cytotoxicity using MTT Assay
This protocol provides a detailed methodology for assessing the ability of this compound to reverse the cytotoxic effects of a statin (e.g., atorvastatin) in a cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine if the addition of mevalonic acid can rescue cancer cells from statin-induced cell death or growth inhibition.
Materials:
-
This compound (e.g., (RS)-Mevalonic acid lithium salt, CAS 150-97-0)
-
Statin (e.g., Atorvastatin)
-
Cancer cell line (e.g., HOP-92, PC-3)[16]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[16]
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of the statin and this compound in an appropriate solvent (e.g., DMSO for statin, sterile water or PBS for mevalonic acid).
-
On the day of treatment, prepare serial dilutions of the statin and mevalonic acid in a complete culture medium.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the treatment media to the respective wells. Include the following controls:
-
Vehicle control (medium with the highest concentration of solvent used)
-
Statin only (at a concentration known to induce cytotoxicity, e.g., 10 µM atorvastatin)[16]
-
Mevalonic acid only (at the highest concentration used for rescue)
-
Statin + Mevalonic acid at various concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM)[16]
-
-
Incubate the plate for 24-72 hours, depending on the cell line and statin potency. A 24-hour incubation has been shown to be effective.[16]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours in the humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of the MTT solubilization solution to each well.
-
Gently pipette up and down to ensure complete solubilization of the formazan crystals. The solution should turn a uniform purple color.
-
Incubate the plate at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the results to visualize the dose-dependent rescue effect of mevalonic acid on statin-induced cytotoxicity.
-
Experimental Workflow Diagram
Caption: Workflow for a Statin Rescue Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | MVA lithium salt | TargetMol [targetmol.com]
- 4. Medchemexpress LLC HY-113071A 50mg , Mevalonic acid (lithium salt) CAS:2618458-93-6 | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 2618458-93-6 [sigmaaldrich.com]
- 7. (RS)-Mevalonic acid lithium salt | Krackeler Scientific, Inc. [krackeler.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. This compound CAS No. 150-97-0 Sigma [sigmaaldrich.com]
- 10. (RS)-甲羟戊酸 锂盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. (S)-Mevalonic acid lithium salt ≥96.0% (GC) | 32451-23-3 [sigmaaldrich.com]
- 12. (S)-Mevalonic acid lithium salt analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. medkoo.com [medkoo.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. This compound CAS No. 150-97-0 Sigma [sigmaaldrich.com]
- 16. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Stability of Mevalonic Acid and Mevalonic Acid Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevalonic acid (MVA) is a pivotal intermediate in the biosynthesis of isoprenoids, a vast class of compounds essential for numerous cellular functions. The inherent instability of mevalonic acid in its free acid form, primarily due to intramolecular cyclization to mevalonolactone (B1676541), presents significant challenges for its use in research and pharmaceutical development. This technical guide provides an in-depth analysis of the stability of mevalonic acid compared to its lithium salt. It outlines the chemical degradation pathways, summarizes available stability data, and provides detailed experimental protocols for assessing and comparing the stability of these two compounds. This guide is intended to be a valuable resource for researchers working with mevalonic acid and its derivatives, aiding in the design of robust experimental and developmental workflows.
Introduction
Mevalonic acid is a key precursor in the mevalonate (B85504) pathway, which is responsible for the synthesis of a diverse array of vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] Due to its central role in cellular metabolism, there is significant interest in utilizing mevalonic acid for various research and therapeutic applications. However, the free form of mevalonic acid is prone to instability, which can impact the reliability and reproducibility of experimental results.[3] The primary degradation pathway is an intramolecular esterification, or lactonization, to form mevalonolactone.[4] This equilibrium between the open-chain acid and the cyclic lactone is influenced by factors such as pH and temperature.
To overcome this stability issue, mevalonic acid is often prepared and stored as a salt. The lithium salt of mevalonic acid is a commonly used alternative, purported to offer enhanced stability.[3] This guide aims to provide a comprehensive comparison of the stability profiles of mevalonic acid and mevalonic acid lithium salt, supported by experimental methodologies and data presentation to inform best practices for their handling, storage, and application.
Chemical Stability and Degradation Pathways
Lactonization of Mevalonic Acid
The principal degradation pathway for mevalonic acid in aqueous solution is the reversible intramolecular cyclization to form the six-membered δ-lactone, mevalonolactone. This reaction is an equilibrium process that is influenced by pH, with acidic conditions favoring the lactone form.
The formation of mevalonolactone can significantly alter the biological activity and physicochemical properties of the compound, making it crucial to control this transformation in experimental and formulation settings.
Stability of this compound
The lithium salt of mevalonic acid is generally considered to be more stable than the free acid.[3] The salt form exists as the mevalonate anion and the lithium cation, which prevents the intramolecular cyclization to the lactone under neutral and basic conditions. By maintaining the carboxyl group in its deprotonated state, the propensity for lactonization is significantly reduced. However, under acidic conditions, the mevalonate anion will be protonated to form mevalonic acid, which can then cyclize to mevalonolactone.
Quantitative Stability Data
While direct, side-by-side quantitative kinetic studies comparing the degradation rates of mevalonic acid and its lithium salt are not extensively published, the available product information and scientific literature consistently indicate the superior stability of the lithium salt. The following tables summarize the recommended storage conditions and shelf-life for both compounds, providing a qualitative and semi-quantitative comparison of their stability.
Table 1: Recommended Storage Conditions and Shelf-Life
| Compound | Form | Storage Temperature (°C) | Shelf-Life (Solid) | Shelf-Life (in Solvent) |
| Mevalonic Acid | Solid | -20 | 2 years | -80°C (6 months), -20°C (1 month) |
| This compound | Solid | -20 | ≥ 4 years | -80°C (1 year) |
Data compiled from various supplier datasheets.
Table 2: Physical and Chemical Properties
| Property | Mevalonic Acid | This compound |
| Molecular Formula | C₆H₁₂O₄ | C₆H₁₁LiO₄ |
| Molecular Weight | 148.16 g/mol | 154.09 g/mol |
| Form | Viscous oil or crystalline solid | Solid powder |
| Solubility | Very soluble in water and polar organic solvents[4] | Soluble in water, DMSO, and Methanol |
| Hygroscopicity | Hygroscopic | Hygroscopic |
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of mevalonic acid and its lithium salt, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. The following sections outline protocols for a forced degradation study and the subsequent analysis.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][5]
Objective: To compare the degradation profiles of mevalonic acid and this compound under various stress conditions.
Materials:
-
Mevalonic Acid
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of mevalonic acid and this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid samples of each compound in an oven at 60°C for 7 days.
-
Photostability: Expose solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with unstressed control samples, using a validated stability-indicating HPLC or GC-MS method.
Stability-Indicating HPLC Method
Objective: To separate and quantify mevalonic acid, mevalonolactone, and other potential degradation products.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for mevalonolactone if a chromophore is present or derivatized) or RI detector.
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]
GC-MS Method for Mevalonic Acid and Mevalonolactone
GC-MS is a highly sensitive and specific technique for the analysis of mevalonic acid, which is typically converted to its more volatile lactone form for analysis.[7][8]
Objective: To quantify mevalonic acid (as mevalonolactone) and identify degradation products.
Sample Preparation:
-
Acidify the aqueous sample with HCl to a pH of ~2 to promote the conversion of mevalonate to mevalonolactone.
-
Incubate at 40°C for 1 hour.
-
Extract the mevalonolactone into an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Derivatize the sample if necessary (e.g., silylation) to improve volatility and thermal stability.
Example GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Mevalonate Pathway and its Relevance
The stability of mevalonic acid is crucial for studies investigating the mevalonate pathway. This pathway is a key metabolic route for the synthesis of isoprenoids.
An unstable source of mevalonic acid can lead to inaccurate quantification of pathway intermediates and incorrect interpretations of enzyme kinetics and metabolic flux. The use of the more stable this compound is therefore highly recommended for such studies.
Conclusion
This technical guide has provided a framework for understanding and evaluating the stability of these compounds. The outlined experimental protocols for forced degradation studies and stability-indicating analytical methods offer a practical approach for generating quantitative, comparative stability data. By employing these methodologies, scientists can make informed decisions regarding the selection, handling, and formulation of mevalonic acid and its derivatives.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Human Metabolome Database: Showing metabocard for Mevalonic acid (HMDB0000227) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 5. ajrconline.org [ajrconline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of mevalonic acid in human urine as mevalonic acid lactone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Mevalonic Acid: A Technical Guide to its Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of the endogenous metabolite, mevalonic acid (MVA), and its biosynthetic pathway. It provides a comprehensive overview of its critical roles in cellular physiology and pathophysiology, with a focus on quantitative data and detailed experimental methodologies to support advanced research and therapeutic development.
Introduction to Mevalonic Acid and the Mevalonate (B85504) Pathway
Mevalonic acid is a key intermediate in the mevalonate pathway, a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules.[1] This pathway, also known as the HMG-CoA reductase pathway, commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon isoprenoid units serve as the fundamental building blocks for a vast range of compounds, including sterols (like cholesterol) and non-sterol isoprenoids.[2] The pathway's activity is tightly regulated, primarily at the level of HMG-CoA reductase (HMGCR), the rate-limiting enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid.[3]
The biological significance of the mevalonate pathway extends far beyond cholesterol homeostasis, influencing a multitude of cellular processes critical for normal function and implicated in various disease states, most notably cancer and autoinflammatory disorders.[4][5]
Core Functions of Mevalonic Acid and its Downstream Products
The metabolic products derived from mevalonic acid are broadly categorized into two major classes: sterol isoprenoids and non-sterol isoprenoids. Each class plays a distinct and vital role in cellular biology.
Cholesterol Biosynthesis
A primary function of the mevalonate pathway is the de novo synthesis of cholesterol, an essential component of eukaryotic cell membranes.[6] Cholesterol modulates membrane fluidity, permeability, and the formation of lipid rafts, which are critical for signal transduction.[6] Beyond its structural role, cholesterol is the precursor for the synthesis of steroid hormones, bile acids, and vitamin D, highlighting the pathway's central role in endocrine function and overall physiology.[6]
Non-Sterol Isoprenoid Synthesis and Protein Prenylation
The non-sterol isoprenoids synthesized from mevalonic acid are crucial for a variety of cellular functions. Key among these are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] These molecules serve as lipid attachments for a post-translational modification process known as protein prenylation.[8]
Protein prenylation involves the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to cysteine residues within specific C-terminal motifs of target proteins.[8] This modification is critical for the proper subcellular localization and function of a wide range of proteins, including small GTPases of the Ras and Rho families, which are key regulators of cell growth, differentiation, and survival.[9] Dysregulation of protein prenylation is a hallmark of several cancers, making the mevalonate pathway a key target for anti-cancer drug development.[4]
Other Essential Functions
Beyond cholesterol synthesis and protein prenylation, the mevalonate pathway is responsible for the production of other vital molecules, including:
-
Dolichols: Required for the synthesis of N-linked glycoproteins.[2]
-
Heme-A: A component of cytochrome c oxidase in the mitochondrial electron transport chain.[2]
-
Ubiquinone (Coenzyme Q10): An essential electron carrier in the mitochondrial respiratory chain.[2]
-
Isopentenyl tRNA: Necessary for the proper translation of certain proteins.[2]
The Mevalonate Pathway: A Signaling Nexus
The mevalonate pathway is intricately linked with major cellular signaling networks, influencing and being influenced by various upstream and downstream signals.
Caption: The Mevalonate Biosynthetic Pathway.
Dysregulation of the mevalonate pathway is frequently observed in cancer.[10] This can be driven by mutations in tumor suppressor genes like p53 or by the activation of oncogenic signaling pathways such as PI3K/Akt/mTOR and Ras.[10][11] These pathways can increase the expression and activity of HMGCR, leading to an overproduction of mevalonate and its downstream products, which in turn support rapid cell proliferation and survival.[10]
Conversely, the pathway also plays a role in immune regulation. The accumulation of mevalonate, as seen in mevalonate kinase deficiency (MKD), can trigger inflammatory responses.[5]
Quantitative Data on the Mevalonate Pathway
Understanding the quantitative aspects of the mevalonate pathway is crucial for both basic research and the development of targeted therapies.
Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants (Km) for key enzymes in the mevalonate pathway, providing insights into their substrate affinities.
| Enzyme | Substrate(s) | Km (µM) | Organism/Source | Reference |
| HMG-CoA Reductase (HMGR) | HMG-CoA | 4 | Human | [12] (model-based) |
| Mevalonate Kinase (MVK) | Mevalonate | 450 (R,S-mevalonate) | Pseudomonas mevalonii | [13] |
| Farnesyl Pyrophosphate Synthase (FPPS) | IPP | ~1-5 | Various | [14] |
| DMAPP | ~1-5 | Various | [14] | |
| GPP | ~0.1-1 | Various | [14] | |
| Geranylgeranyltransferase I (GGTase-I) | GGPP | ~0.5 | Human | [8] |
| Protein Substrate (e.g., Ras-CVLL) | ~1-5 | Human | [8] |
Metabolite Concentrations
The intracellular concentrations of mevalonate pathway intermediates can vary significantly depending on the cell type and metabolic state.
| Metabolite | Concentration Range | Cell Type/Tissue | Reference |
| Mevalonic Acid | 2.5 - 250 ng/mL (plasma) | Human Plasma | [15] |
| ~24 ng/mL (healthy volunteer plasma) | Human Plasma | [15] |
Inhibitor Dose-Response
Statins are a class of drugs that competitively inhibit HMG-CoA reductase. Their efficacy is dose-dependent.
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| Atorvastatin (B1662188) | HMG-CoA Reductase | Varies | Human | [16] |
| Simvastatin | HMG-CoA Reductase | Varies | Yeast expressing human HMGR | [17] |
| Fluvastatin | HMG-CoA Reductase | Varies | Yeast expressing human HMGR | [17] |
| Rosuvastatin | HMG-CoA Reductase | Varies | Yeast expressing human HMGR | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mevalonate pathway.
Quantification of Mevalonic Acid by LC-MS/MS
This protocol describes a robust method for the quantitative analysis of mevalonic acid in plasma.[15]
Caption: Workflow for Mevalonic Acid Quantification.
Materials:
-
Plasma samples
-
Mevalonate-D7 (internal standard)
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges
-
Ammonium hydroxide
-
HPLC system with a BioBasic AX column (150 x 2.1 mm, 5 µm)
-
LTQ linear ion trap mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma, add a known amount of Mevalonate-D7 internal standard.[15]
-
Acidify the sample with HCl to facilitate the conversion of mevalonic acid to its lactone form, mevalonolactone.[15]
-
Purify the sample using a solid-phase extraction (SPE) column.[15]
-
Elute the mevalonolactone and dry the eluate.
-
Reconstitute the dried sample in 400 µL of 0.2% ammonium hydroxide to convert mevalonolactone back to mevalonate.[15]
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.[15]
-
Perform chromatographic separation using a gradient elution with mobile phases of 10 mM ammonium formate (B1220265) (pH 8) and acetonitrile (B52724) at a flow rate of 200 µL/min.[15]
-
Detect and quantify mevalonate and the internal standard using an LTQ linear ion trap mass spectrometer in negative ion mode.[15]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of mevalonic acid.
-
Determine the concentration of mevalonic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
HMG-CoA Reductase Activity Assay
This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[18][19]
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Purified HMG-CoA Reductase or cell lysate containing the enzyme
-
HMG-CoA (substrate)
-
NADPH
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
HMG-CoA Reductase Assay Buffer
-
Sample containing HMG-CoA Reductase (0.5-15 mU)[18]
-
NADPH solution
-
-
To initiate the reaction, add the HMG-CoA substrate solution.[18]
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 5-10 minutes, taking readings every 15-20 seconds.[19]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) from the linear portion of the kinetic curve.
-
One unit of HMG-CoA Reductase activity is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at a specific pH and temperature.[18]
-
Protein Prenylation Assay using [³H]-Mevalonic Acid
This method allows for the metabolic labeling and detection of prenylated proteins in cultured cells.[7][9]
Caption: Experimental Workflow for Protein Prenylation Assay.
Materials:
-
Cultured cells
-
[³H]-Mevalonic acid
-
Cell lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Autoradiography film or a thin-layer chromatography (TLC) scanner
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with medium containing [³H]-mevalonic acid for a specified period to allow for its incorporation into isoprenoid precursors and subsequent protein prenylation.[9]
-
-
Protein Extraction and Separation:
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and harvest the total protein.
-
Separate the proteins by SDS-PAGE.[7]
-
-
Detection:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detect the radiolabeled (prenylated) proteins by exposing the membrane to autoradiography film or by using a TLC scanner for a more rapid and quantitative analysis.[7]
-
Conclusion
Mevalonic acid and the mevalonate pathway are central to cellular metabolism, with far-reaching implications for health and disease. The synthesis of cholesterol and a diverse array of non-sterol isoprenoids underpins a multitude of critical cellular functions. The dysregulation of this pathway is a key factor in the pathogenesis of cancer and inflammatory disorders, making it a prime target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further unravel the complexities of mevalonate biology and to develop novel therapeutic strategies targeting this vital metabolic pathway.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Assay for Rab geranylgeranyltransferase using size exclusion chromatography [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro reconstitution of mevalonate pathway and targeted engineering of farnesene overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mevalonate in blood and muscle: Response to atorvastatin treatment and the relationship to statin intolerance in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Mevalonate Pathway Regulation and Feedback Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the mevalonate (B85504) pathway, with a particular focus on feedback inhibition. The synthesis of cholesterol and essential non-sterol isoprenoids is a tightly controlled process, critical for cellular function and implicated in numerous disease states. Understanding its regulation is paramount for the development of novel therapeutics.
Core Regulatory Mechanisms of the Mevalonate Pathway
The mevalonate pathway is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids essential for cell survival.[1] Its flux is meticulously controlled to meet cellular demands while preventing the toxic over-accumulation of its products.[2][3] This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and allosteric feedback inhibition.[4]
The rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), is the primary target for this complex feedback system.[1] The regulatory network involves both sterol and non-sterol end-products of the pathway.[5]
Transcriptional Regulation: The SREBP-2 Pathway
The primary driver of transcriptional regulation for HMGCR and other enzymes in the cholesterol synthesis pathway is the Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[4][6] SREBP-2 is a transcription factor that, under low cellular sterol conditions, is activated to upregulate the expression of genes involved in cholesterol synthesis and uptake.[7][8]
Activation of SREBP-2:
-
Low Sterol Sensing: In the endoplasmic reticulum (ER), SREBP-2 is bound to the SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP-2 complex is transported to the Golgi apparatus.[6][9]
-
Proteolytic Cleavage: In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[6]
-
Nuclear Translocation: The released N-terminal fragment of SREBP-2 (nSREBP-2) translocates to the nucleus.[6]
-
Gene Transcription: In the nucleus, nSREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMGCR, thereby increasing their transcription.[7]
Feedback Inhibition of SREBP-2:
When cellular sterol levels are high, cholesterol binds to SCAP, inducing a conformational change that promotes the binding of SCAP to the Insulin-induced gene (Insig) proteins.[5][10] This SCAP-Insig interaction retains the SCAP-SREBP-2 complex in the ER, preventing its transport to the Golgi and subsequent activation.[1][11] This effectively shuts down the transcriptional upregulation of the mevalonate pathway enzymes.
Post-Translational Regulation: HMGCR Degradation
In addition to transcriptional control, the amount of HMGCR protein is rapidly regulated through sterol-accelerated ER-associated degradation (ERAD).[1][3]
Mechanism of HMGCR Degradation:
-
Sterol Sensing: The accumulation of specific sterols, particularly lanosterol (B1674476) and its derivatives, in the ER membrane triggers the degradation of HMGCR.[10][11] Lanosterol, the first sterol intermediate in the pathway, potently stimulates the ubiquitination of HMGCR.[10]
-
Insig-Mediated Ubiquitination: These sterols promote the binding of HMGCR to Insig proteins.[3][5] The HMGCR-Insig complex then recruits a membrane-associated ubiquitin ligase, such as gp78, which polyubiquitinates HMGCR.[3][12]
-
Proteasomal Degradation: The ubiquitinated HMGCR is then recognized and degraded by the cytosolic 26S proteasome.[3] This process can dramatically reduce the half-life of HMGCR from over 10 hours to less than one hour.[12]
Allosteric Feedback Inhibition
Downstream products of the mevalonate pathway can directly inhibit the activity of key enzymes through allosteric mechanisms.[2] This provides a rapid and sensitive means of regulating pathway flux.
-
HMG-CoA Reductase (HMGCR): While the primary feedback on HMGCR is through transcriptional and post-translational control, some non-sterol isoprenoids can also influence its activity.[13]
-
Mevalonate Kinase (MVK): MVK is a significant point of feedback regulation.[14][15] It is inhibited by downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][16] This inhibition is a critical mechanism to prevent the accumulation of these intermediates.[17]
Quantitative Data on Mevalonate Pathway Inhibition
The following tables summarize key quantitative data related to the inhibition of enzymes in the mevalonate pathway.
Table 1: Inhibition of HMG-CoA Reductase by Statins
| Statin | IC50 (nM) | Ki (nM) |
| Atorvastatin | ~8[18] | ~14[18] |
| Rosuvastatin | - | 2[19] |
| Fluvastatin | - | - |
| Pravastatin | - | 250[19] |
| Simvastatin | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions. Most statins demonstrate inhibitory concentrations in the range of 3-20 nM.[20]
Table 2: Feedback Inhibition of Mevalonate Kinase (MVK)
| Enzyme Source | Inhibitor | Ki (µM) |
| Human | Farnesyl pyrophosphate (FPP) | 0.035[2] |
| Staphylococcus aureus | Farnesyl pyrophosphate (FPP) | 46[2] |
| Human | Farnesyl thiodiphosphate (FSPP) | 0.029[2] |
| Staphylococcus aureus | Farnesyl thiodiphosphate (FSPP) | 45[2] |
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption.
Materials:
-
Cell lysates or purified HMGCR
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4
-
HMG-CoA substrate solution
-
NADPH solution
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a specific concentration of the inhibitor (e.g., a statin) or vehicle control, and the cell lysate or purified enzyme.
-
Include a negative control without the HMG-CoA substrate to account for non-specific NADPH oxidation.[2]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate and NADPH.[20]
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 2-3 minutes for at least 10 minutes.[2]
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). The rate of NADPH consumption is proportional to HMGCR activity and can be calculated using the molar extinction coefficient of NADPH.[2]
Measurement of Cellular Cholesterol
This can be achieved using various methods, including Filipin staining for qualitative visualization or commercial colorimetric/fluorometric assay kits for quantification.
Protocol using a Commercial Assay Kit (General Steps):
-
Sample Preparation: Harvest cells and perform lipid extraction using an organic solvent (e.g., a chloroform-isopropanol-NP40 mixture).
-
Cholesterol Oxidation: The extracted lipids are treated with cholesterol oxidase to produce a ketone and hydrogen peroxide.
-
Detection: A probe is added that reacts with the hydrogen peroxide to produce a colorimetric or fluorometric signal.
-
Quantification: The signal is measured using a microplate reader and the cholesterol concentration is determined by comparison to a standard curve.
Visualizations of Regulatory Pathways and Workflows
Signaling Pathways
Caption: Feedback regulation of the mevalonate pathway.
Experimental Workflow
Caption: Workflow for studying mevalonate pathway inhibitors.
References
- 1. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Feedback Regulation of Cholesterol Synthesis: Sterol-Accelerated Ubiquitination and Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 5. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy regulates MK-2206-induced LDL receptor expression and cholesterol efflux pathways | PLOS One [journals.plos.org]
- 10. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A wolf in sheep’s clothing: unmasking the lanosterol-induced degradation of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [helda.helsinki.fi]
Methodological & Application
Application Notes and Protocols for Mevalonic Acid Lithium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of mevalonic acid lithium salt in cell culture experiments. Mevalonic acid is a key intermediate in the mevalonate (B85504) pathway, which is essential for the synthesis of cholesterol and various non-sterol isoprenoids vital for cell growth and proliferation.[1][2] The lithium salt of mevalonic acid is a stable and soluble form commonly used in in vitro studies to supplement cells with mevalonate, particularly in the context of rescuing cells from the effects of statins, which inhibit the endogenous synthesis of mevalonate.[3][4]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to rescue various cell lines from statin-induced effects.
Table 1: Rescue of Cancer Cell Viability from Statin-Induced Cytotoxicity by Mevalonic Acid
| Cell Line | Statin Treatment | Mevalonate Concentration | Incubation Time | Outcome |
| U87 (Glioblastoma) | Pitavastatin | Not specified | Not specified | Rescued cell viability from ~7% to ~82% |
| MDA-MB-431 (Melanoma) | Pitavastatin | Not specified | Not specified | Rescued cell viability from ~16% to ~96% |
| MDA-MB-231 (Breast Cancer) | Fluvastatin (0.3 µM) | 50 µM | 72 h | Reversed the increase in sub-G1 population (cell death)[5] |
| C2C12 (Myoblasts) | Simvastatin | 80 - 110 µM | 72 h | Prevented the decline in cell viability[3][6] |
| RKO (Colon Cancer) | Lovastatin (5 µM) | 500 µM | 48 h | Reversed the decrease in cell proliferation[4] |
| SW480 (Colon Cancer) | Lovastatin (5 µM) | 500 µM | 48 h | Reversed the decrease in cell proliferation[4] |
| AGS (Gastric Cancer) | Simvastatin (IC50) | Not specified | 48 h | Complete recovery of cell growth[7][8][9] |
| NCI-N87 (Gastric Cancer) | Simvastatin (IC50) | Not specified | 48 h | Complete recovery of cell growth[7][8][9] |
Table 2: Effect of Mevalonate on Gene Expression in Statin-Treated Cells
| Cell Line | Statin Treatment | Mevalonate Concentration | Incubation Time | Effect on Gene Expression |
| RKO, SW480 | Lovastatin (5 µM) | 500 µM | 48 h | Reversed the lovastatin-induced decrease in Axin2, ENC1, BCL2-L1, and cyclin D1 expression[4] |
| A549 | Fluvastatin (10 µM) | Not specified | 24 h | Reversed the fluvastatin-induced upregulation of HMGCR and HMGCS1[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder (CAS 2618458-93-6)[4]
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 100 mM.
-
Calculate the amount of this compound needed. The molecular weight of this compound is 154.09 g/mol .[13] To prepare 1 mL of a 100 mM stock solution, you would need 15.41 mg of the powder.
-
Dissolve the powder.
-
For aqueous solution: Aseptically add the calculated amount of this compound to a sterile tube. Add the required volume of sterile nuclease-free water. This compound is soluble in water up to 100 mg/mL (649 mM).[12] Vortex thoroughly until fully dissolved. Ultrasonic treatment may be required to fully dissolve the solid.[11][12]
-
For DMSO solution: Aseptically add the calculated amount of this compound to a sterile tube. Add the required volume of sterile DMSO. This compound is soluble in DMSO up to 50 mg/mL (324 mM).[12] Vortex thoroughly until fully dissolved.
-
-
Sterile filter the stock solution. Using a sterile syringe, draw up the dissolved solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of your cell cultures.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Statin-Induced Cytotoxicity Rescue Assay
This protocol details a common application of this compound: rescuing cells from the cytotoxic effects of statins.
Materials:
-
Cells of interest (e.g., MDA-MB-231, C2C12, etc.)
-
Complete cell culture medium
-
Statin of choice (e.g., simvastatin, lovastatin, fluvastatin)
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, Sulforhodamine B)[7][8][9][14]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Statin Treatment: The next day, remove the medium and replace it with fresh medium containing the desired concentration of the statin. Include a vehicle control (e.g., DMSO).
-
Mevalonate Co-treatment: In a parallel set of wells, add the statin-containing medium and supplement it with the desired concentration of this compound (e.g., 50 µM, 100 µM, 500 µM).[4][5] Also include a mevalonate-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).[3][4]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay such as MTT or Sulforhodamine B, following the manufacturer's instructions.[7][8][9][14]
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability.
Signaling Pathways and Experimental Workflows
Mevalonate Signaling Pathway
The mevalonate pathway is a crucial metabolic cascade that begins with acetyl-CoA and leads to the production of cholesterol and a variety of non-sterol isoprenoids.[2] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical for cell signaling, growth, and survival.[15]
Caption: The Mevalonate Biosynthesis Pathway.
Experimental Workflow: Statin Inhibition and Mevalonate Rescue
This workflow illustrates the experimental design for investigating the role of the mevalonate pathway in cell survival using statin inhibition and mevalonate rescue.
Caption: Statin Inhibition and Mevalonate Rescue Workflow.
References
- 1. (RS)-甲羟戊酸 锂盐 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Blockage of the mevalonate pathway overcomes the apoptotic resistance to MEK inhibitors with suppressing the activation of Akt in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. Importance of Mevalonate Pathway Lipids on the Growth and Survival of Primary and Metastatic Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound | MVA lithium salt | TargetMol [targetmol.com]
- 12. xcessbio.com [xcessbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Mevalonate pathway as a novel target for the treatment of metastatic gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
Optimal Concentration of Mevalonic Acid for Statin Rescue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, a class of drugs that inhibit HMG-CoA reductase, are widely used to lower cholesterol levels. However, their therapeutic action, which involves the blockade of the mevalonate (B85504) pathway, can lead to off-target effects and cellular toxicity by depleting essential downstream products beyond cholesterol.[1][2] These pleiotropic effects are a subject of intense research, particularly in the context of cancer and muscle cell physiology.[3][4] Rescue experiments using mevalonic acid (MVA), the product of the HMG-CoA reductase reaction, are crucial for elucidating the specific downstream effects of statin treatment. By replenishing the depleted mevalonate pool, researchers can determine whether the observed cellular effects of a statin are directly due to the inhibition of the mevalonate pathway or to off-target interactions.
This document provides detailed application notes and protocols for determining the optimal concentration of mevalonic acid for statin rescue experiments in various cell-based assays. It includes a summary of effective concentrations from the literature, detailed experimental procedures, and diagrams of the underlying signaling pathway and experimental workflows.
Data Presentation: Statin Rescue with Mevalonic Acid
The optimal concentration of mevalonic acid for statin rescue is dependent on the cell type, the specific statin used, and its concentration. The following tables summarize quantitative data from various studies to provide a starting point for experimental design. Mevalonic acid is typically used in its more stable lactone form, mevalonolactone (B1676541), which is readily converted to mevalonic acid within the cell.
Table 1: Effective Concentrations of Mevalonolactone for Statin Rescue in Cancer Cell Lines
| Cell Line | Statin (Concentration) | Mevalonolactone (MVA) Concentration | Outcome |
| U87 (Glioblastoma) | Pitavastatin (10 µM) | 100 µM | Rescued cell viability from ~7% to ~82%[3] |
| MDA-MB-431 (Breast Cancer) | Pitavastatin (10 µM) | 100 µM | Rescued cell viability from ~16% to ~96%[3] |
| Various Cancer Cell Lines | Atorvastatin (10 µM) | 25-200 µM | Dose-dependent reversal of growth inhibition[5] |
| MCF-7 (Breast Cancer) | Simvastatin or Fluvastatin (10 µmol/L) | 20 µmol/L | Restored cell cycle protein expression |
| U251MG (Glioblastoma) & other cancer cells | Simvastatin | 100µM | Complete rescue of decreased viability[6] |
Table 2: Effective Concentrations of Mevalonolactone for Statin Rescue in Other Cell Types
| Cell Line | Statin (Concentration) | Mevalonolactone (MVA) Concentration | Outcome |
| Human Mesenchymal Stem Cells (MSCs) | Atorvastatin or Simvastatin (1-10 µM) | Not specified, but co-incubation rescued viability[7] | Viability was rescued. |
| Acute Myeloid Leukemia (AML) cell lines | Simvastatin (1-100 µM) | 250 µM | Prevented cytotoxicity by 36-100%[8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Atorvastatin | 400 µmol/L | Reversed inhibition of cytokine-stimulated gene expression |
Signaling Pathway and Experimental Workflow
Mevalonate Pathway Inhibition by Statins
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the synthesis of cholesterol and essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are vital for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical regulators of cell proliferation, survival, and cytoskeletal organization.[1]
General Experimental Workflow for Statin Rescue
A typical statin rescue experiment involves treating cells with a statin to induce a measurable effect, such as decreased viability or increased apoptosis, and then co-treating with mevalonic acid to observe if this effect is reversed.
Experimental Protocols
Preparation of Reagents
a. Mevalonolactone (MVA) Stock Solution
Mevalonolactone is the stable, water-soluble lactone form of mevalonic acid.
-
Materials: DL-Mevalonolactone (liquid or solid), sterile DMSO or ethanol (B145695), sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Procedure for a 100 mM Stock in DMSO/Ethanol:
-
Dissolve DL-mevalonolactone in sterile DMSO or ethanol to a final concentration of 100 mM. For example, add the appropriate volume of solvent to the purchased amount of mevalonolactone.
-
Vortex until fully dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Procedure for an Aqueous Stock Solution:
-
Directly dissolve DL-mevalonolactone in sterile PBS or serum-free culture medium. The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.
-
Vortex thoroughly to dissolve.
-
Prepare fresh aqueous solutions on the day of the experiment as they are not recommended for long-term storage.
-
b. Statin Stock Solution
-
Materials: Statin powder (e.g., Atorvastatin, Simvastatin), sterile DMSO.
-
Procedure for a 10 mM Stock in DMSO:
-
Dissolve the statin powder in sterile DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Sterile-filter, aliquot, and store at -20°C, protected from light.
-
Cell Seeding and Treatment
-
Culture cells of interest in their recommended growth medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the statin and mevalonolactone in culture medium.
-
Aspirate the old medium from the cells and add the treatment media (final volume 100-200 µL/well) according to the experimental design:
-
Vehicle control (e.g., 0.1% DMSO)
-
Statin only (at various concentrations)
-
Statin + Mevalonolactone (at various concentrations)
-
Mevalonolactone only (as a control)
-
-
Incubate the plate for the desired period (typically 24, 48, or 72 hours).
Endpoint Assays
a. Cell Viability - AlamarBlue (Resazurin) Assay
This assay measures the metabolic activity of viable cells.
-
Materials: AlamarBlue HS reagent, fluorescence microplate reader.
-
Procedure:
-
Add AlamarBlue reagent to each well at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[1][5]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[5]
-
Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.[5]
-
Calculate cell viability relative to the vehicle control.
-
b. Cell Number - Crystal Violet Staining
This assay stains the DNA and proteins of adherent cells, providing an estimate of cell number.
-
Materials: 0.5% Crystal Violet staining solution in 20% methanol (B129727), PBS, methanol, solubilization solution (e.g., 10% acetic acid or 100% methanol), absorbance microplate reader.
-
Procedure:
-
Gently wash the cells twice with PBS.[9]
-
Fix the cells with 100 µL of methanol for 10-15 minutes at room temperature.[4]
-
Remove the methanol and air-dry the plate.
-
Add 50-100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]
-
Wash the plate thoroughly with water to remove excess stain and allow it to air-dry.
-
Add 100-200 µL of solubilization solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.
-
c. Apoptosis - Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Materials: Caspase-Glo® 3/7 Reagent, opaque-walled 96-well plates, luminometer.
-
Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[3][11]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture volume in each well (e.g., 100 µL of reagent to 100 µL of culture).[3][11]
-
Mix the contents on a plate shaker for 30 seconds at 300-500 rpm.[7]
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.[7]
-
Measure the luminescence using a plate luminometer.
-
d. Mitochondrial Health - JC-1 Assay for Mitochondrial Membrane Potential
This fluorescent assay uses the JC-1 dye to assess mitochondrial membrane potential, an indicator of mitochondrial health.
-
Materials: JC-1 dye, fluorescence microscope or plate reader, flow cytometer (optional).
-
Procedure:
-
Prepare a JC-1 staining solution in culture medium (typically 1-10 µM).[12]
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[2][12]
-
Wash the cells with assay buffer.
-
Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).[2][12]
-
The ratio of red to green fluorescence is used as a measure of mitochondrial health.
-
Troubleshooting
-
Incomplete Rescue: If mevalonic acid does not fully rescue the statin-induced phenotype, consider that the statin may have off-target effects independent of the mevalonate pathway, or that the concentration of mevalonic acid is insufficient.
-
Toxicity of Mevalonic Acid: At very high concentrations, mevalonic acid itself can be toxic to some cells. It is important to include a "mevalonic acid only" control to assess its baseline effect.
-
Variability in Results: Ensure consistent cell seeding density, treatment times, and reagent preparation. The lipophilicity of different statins can affect their cellular uptake and potency.
Conclusion
Statin rescue experiments with mevalonic acid are a powerful tool for dissecting the cellular mechanisms of statin action. The optimal concentration of mevalonic acid is a critical parameter that needs to be empirically determined for each experimental system. The protocols and data provided in this document offer a comprehensive guide for researchers to design and execute robust statin rescue experiments, leading to a clearer understanding of the biological consequences of mevalonate pathway inhibition.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 4. tpp.ch [tpp.ch]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. ulab360.com [ulab360.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for HMG-CoA Reductase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[1][2] As such, it is a key target for therapeutic intervention, most notably by the statin class of drugs used to lower cholesterol.[1][3] Accurate and reliable measurement of HMG-CoA reductase activity is crucial for the screening and characterization of potential inhibitors.
This document provides detailed protocols for assessing HMG-CoA reductase activity. While mevalonic acid is the direct product of the enzymatic reaction, its lithium salt is not a reagent within the enzyme activity assay itself. Instead, mevalonic acid lithium salt is an essential tool in cell-based assays to validate the mechanism of HMG-CoA reductase inhibitors. By supplementing cells with mevalonic acid, researchers can bypass the enzymatic block and rescue downstream cellular effects, thus confirming that the inhibitor's action is specific to the mevalonate pathway.[4][5]
I. Spectrophotometric HMG-CoA Reductase Activity Assay
This assay quantifies HMG-CoA reductase activity by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the conversion of HMG-CoA to mevalonate.[3]
Experimental Workflow
References
- 1. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Mevalonic Acid Supplementation in Statin-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, widely recognized as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, are pivotal in managing hypercholesterolemia.[1][2] Their mechanism of action involves the blockade of the mevalonate (B85504) pathway, a critical metabolic route for cholesterol biosynthesis.[1][2] Emerging evidence highlights the potential of statins as anti-cancer agents, as the mevalonate pathway is often upregulated in cancer cells to meet the demands of rapid proliferation and membrane synthesis.[3] This pathway provides not only cholesterol but also essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of cell growth, proliferation, and survival.[3][4]
The anti-proliferative and pro-apoptotic effects of statins on cancer cells are largely attributed to the depletion of these isoprenoids.[4] Supplementation with mevalonic acid (MVA), the product of the HMG-CoA reductase reaction, can reverse the effects of statin treatment. This "rescue" experimental model is a valuable tool for elucidating the specific roles of the mevalonate pathway in cancer cell biology and for the development of novel therapeutic strategies. These notes provide an overview of the application of mevalonic acid supplementation in statin-treated cancer cells, including quantitative data from various studies and detailed experimental protocols.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of mevalonic acid and other pathway intermediates in rescuing cancer cells from statin-induced cytotoxicity.
Table 1: Reversal of Statin-Induced Effects by Mevalonic Acid in Various Cancer Cell Lines
| Cancer Cell Line | Statin & Concentration | Mevalonic Acid (MVA) Concentration | Observed Effect of MVA | Reference |
| Colon Cancer (RKO, SW480) | Lovastatin (5 µM) | 0.5 mM | Restored cell proliferation and reversed cell cycle arrest.[5] | [5] |
| p53-deficient Colon Cancer (HCT116) | Mevastatin (10 µM) | 0.5 mM | Rescued cells from apoptosis.[6] | [6] |
| Glioblastoma (U87), Breast Cancer (MDA-MB-431) | Pitavastatin | Not specified | Rescued cells from statin-induced cell death.[7] | [7] |
| Hepatoma (HepG2) | Fluvastatin, Simvastatin, Lovastatin (10 µM) | 250 µM | Reversed the reduction in cell viability.[8] | [8] |
| Human T, B, and Myeloma cells | Cerivastatin | 50 µM | Complete recovery of cell viability and proliferation.[9] | [9] |
Table 2: Differential Rescue Effects of Mevalonate Pathway Intermediates
| Cancer Cell Line | Statin Treatment | Rescue Agent & Concentration | Outcome | Reference |
| Glioblastoma (U87), Breast Cancer (MDA-MB-431) | Pitavastatin | Mevalonolactone, GGPP | Rescued cell death. | [7] |
| Glioblastoma (U87), Breast Cancer (MDA-MB-431) | Pitavastatin | IPP, GPP, FPP, Squalene, Cholesterol | Little to no rescue effect.[7] | [7] |
| Glioblastoma (U251), Lung Adenocarcinoma (A549), Breast Cancer (MDA-MB-231) | Simvastatin | Cholesterol | Did not rescue from simvastatin-induced cell death.[4] | [4] |
| Glioblastoma (U251), Lung Adenocarcinoma (A549), Breast Cancer (MDA-MB-231) | Simvastatin | GGPP, FPP | Rescued from simvastatin-induced cell death.[4] | [4] |
| Gastric Cancer (AGS, NCI-N87) | Simvastatin | Mevalonolactone, GGPP | Restored cell viability.[10] | [10] |
| Gastric Cancer (AGS, NCI-N87) | Simvastatin | FPP | Did not affect the decrease in cell proliferation.[10] | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability Rescue by Mevalonic Acid
Objective: To determine the ability of mevalonic acid to reverse statin-induced cytotoxicity in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Statin of choice (e.g., Lovastatin, Simvastatin)
-
Mevalonic acid (MVA) or Mevalonolactone
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of the statin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of mevalonic acid in sterile water or culture medium.
-
Treat the cells with the desired concentration of the statin alone or in combination with mevalonic acid. Include appropriate controls (vehicle control, MVA alone).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Apoptosis Reversal by Mevalonic Acid
Objective: To assess the effect of mevalonic acid on statin-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Statin of choice
-
Mevalonic acid
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the statin and/or mevalonic acid as described in Protocol 1.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis of Mevalonate Pathway-Related Proteins
Objective: To investigate the effect of statins and mevalonic acid on the expression and modification of proteins involved in or regulated by the mevalonate pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Statin of choice
-
Mevalonic acid
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against RhoA, Rac1/2/3, cleaved caspase-3, PARP-1, LC3)[4][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described previously, then lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression or modification (e.g., cleavage of caspase-3 or PARP-1, lipidation of LC3) across different treatment conditions.[11]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Statin inhibition of the mevalonate pathway and rescue by exogenous mevalonic acid.
Experimental Workflow Diagram
Caption: General workflow for a mevalonic acid rescue experiment in statin-treated cancer cells.
References
- 1. Frontiers | Cholesterol and Its Metabolites in Tumor Growth: Therapeutic Potential of Statins in Cancer Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes: The Role of Mevalonic Acid in Elucidating Protein Prenylation
Introduction
Protein prenylation is a critical post-translational modification where isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are covalently attached to cysteine residues of target proteins.[1] This modification is essential for the proper subcellular localization and biological activity of a wide range of proteins, including the Ras superfamily of small GTPases, which are pivotal in cellular signaling pathways regulating growth, differentiation, and survival.[2] The isoprenoid precursors FPP and GGPP are synthesized via the mevalonate (B85504) (MVA) pathway.[3] Mevalonic acid is a key intermediate in this pathway, produced from HMG-CoA by the enzyme HMG-CoA reductase, the rate-limiting step and the target of statin drugs.[2]
The experimental use of mevalonic acid provides a powerful tool for researchers in cell biology and drug development to study the intricacies of protein prenylation. By supplying cells with exogenous mevalonic acid, it is possible to bypass the HMG-CoA reductase step. This is particularly useful for:
-
Rescue Experiments: Reversing the effects of statins to confirm that a cellular phenotype is specifically due to the inhibition of the MVA pathway and subsequent loss of isoprenoids.[4]
-
Metabolic Labeling: Using radiolabeled mevalonate (e.g., [³H]mevalonate) allows for the direct tracking and quantification of isoprenoid incorporation into proteins, providing a direct measure of farnesylation and geranylgeranylation.[1][5][6]
-
Investigating Isoprenoid Flux: Studying how varying concentrations of mevalonate affect the relative synthesis of different prenyl groups and other downstream products like cholesterol.[5]
These applications are crucial for understanding diseases where prenylation is dysregulated, such as cancer and certain inflammatory disorders, and for developing therapeutic strategies that target the mevalonate pathway.[2][7]
Caption: The Mevalonate Pathway leading to protein prenylation and cholesterol synthesis.
Quantitative Data Summary
The following tables present example data derived from typical experiments using mevalonic acid to study protein prenylation.
Table 1: Effect of Mevalonate Concentration on Protein Prenylation
This table illustrates how varying concentrations of radiolabeled mevalonate can differentially affect the incorporation into farnesylated versus geranylgeranylated proteins in cultured cells pre-treated with a statin to inhibit endogenous mevalonate synthesis.[5]
| [³H]Mevalonate Concentration (µM) | Incorporation into Farnesylated Proteins (DPM/mg protein) | Incorporation into Geranylgeranylated Proteins (DPM/mg protein) |
| 1 | 15,200 ± 1,100 | 8,500 ± 750 |
| 10 | 45,600 ± 3,200 | 35,100 ± 2,800 |
| 50 | 78,300 ± 5,500 | 95,400 ± 6,700 |
| 200 | 95,100 ± 6,800 | 210,700 ± 15,000 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Quantitative Analysis of a Statin Rescue Experiment
This table demonstrates how mevalonic acid and GGPP can rescue the effects of statin treatment, in this case, the accumulation of unprenylated proteins and induction of apoptosis.[4][8]
| Treatment Group | Relative Unprenylated Rap1A Level (%) | Apoptosis Rate (%) |
| Vehicle Control | 100 ± 8 | 5.2 ± 0.6 |
| Statin (10 µM) | 450 ± 35 | 28.5 ± 2.1 |
| Statin (10 µM) + Mevalonic Acid (200 µM) | 115 ± 12 | 6.1 ± 0.8 |
| Statin (10 µM) + GGPP (10 µM) | 125 ± 15 | 7.5 ± 1.0 |
Data are presented as mean ± standard deviation relative to the vehicle control and are hypothetical.
Experimental Protocols
Protocol 1: Metabolic Labeling of Prenylated Proteins Using [³H]Mevalonate
Objective: To qualitatively and quantitatively assess protein prenylation in cultured cells by metabolic labeling with radioactive mevalonic acid.
Principle: Cells are cultured in the presence of [³H]mevalonate. To enhance the incorporation of the radiolabel, endogenous mevalonate synthesis is first suppressed using a statin. The radiolabeled mevalonate is converted into [³H]FPP and [³H]GGPP, which are subsequently transferred to target proteins. Labeled proteins are then separated by SDS-PAGE and visualized by fluorography.[1][6]
Materials:
-
Mammalian cells (e.g., CHO, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lovastatin (B1675250) or Mevinolin (stock solution in ethanol)
-
[5-³H]Mevalonolactone (radiolabeled precursor)
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE reagents and equipment
-
Fluorographic enhancer solution (e.g., EN³HANCE™)
-
X-ray film and developing cassettes
Methodology:
-
Cell Seeding: Plate cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.
-
Inhibition of Endogenous Synthesis: Pre-incubate the cells with 10 µM lovastatin in serum-free medium for 16-24 hours to deplete intracellular mevalonate pools.
-
Radiolabeling: Remove the lovastatin-containing medium. Add fresh serum-free medium containing [³H]mevalonolactone (typically 25-50 µCi/mL) and continue the incubation for 4-16 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 200-500 µL of ice-cold lysis buffer to each well/dish, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane on a polyacrylamide gel (e.g., 12% or 4-20% gradient). Run the gel to achieve protein separation.
-
Fluorography: After electrophoresis, fix the gel in a solution of isopropanol/acetic acid. Treat the gel with a fluorographic enhancer according to the manufacturer's instructions. Dry the gel under vacuum.
-
Detection: Expose the dried gel to X-ray film at -80°C for several days to weeks, depending on the signal intensity. Develop the film to visualize the bands of labeled proteins.
Protocol 2: Mevalonate Rescue of Statin-Induced Phenotypes
Objective: To determine if a phenotype induced by a statin is specifically due to the depletion of prenyl pyrophosphates.
Principle: A cellular process or phenotype observed upon statin treatment is tested for its reversibility by the addition of exogenous mevalonic acid, which bypasses the enzymatic block, or by downstream isoprenoids like FPP or GGPP. Rescue of the phenotype confirms the involvement of the mevalonate pathway.[4][9]
Caption: Logical workflow for a rescue experiment to validate pathway-specific effects.
Materials:
-
Cultured cells and complete medium
-
Statin (e.g., Fluvastatin, Lovastatin)
-
Mevalonic acid (or Mevalonolactone)
-
Geranylgeranyl pyrophosphate (GGPP), ammonium (B1175870) salt
-
Reagents for assessing the phenotype of interest (e.g., Annexin V/PI for apoptosis, antibodies for Western blotting, fluorescence microscope)
Methodology:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Treatment Setup: Prepare media for the different treatment groups:
-
Group 1 (Vehicle Control): Medium with vehicle (e.g., ethanol (B145695) or DMSO).
-
Group 2 (Statin): Medium with the desired concentration of statin (e.g., 10 µM).
-
Group 3 (MVA Rescue): Medium with statin plus mevalonic acid (e.g., 200 µM).
-
Group 4 (GGPP Rescue): Medium with statin plus GGPP (e.g., 10 µM).
-
-
Incubation: Replace the existing medium with the treatment media and incubate the cells for a period sufficient to induce the phenotype (e.g., 24-72 hours).
-
Phenotypic Analysis: At the end of the incubation period, analyze the cells according to the specific endpoint:
-
Apoptosis: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
-
Protein Prenylation Status: Lyse cells and perform Western blot analysis for unprenylated forms of proteins like Rap1A or RhoA. Unprenylated proteins often exhibit a slight upward shift in mobility on SDS-PAGE.
-
Protein Localization: If studying a GFP-tagged prenylated protein, use fluorescence microscopy to observe its localization (e.g., membrane vs. cytosol).[10][11]
-
-
Data Interpretation: Compare the results from the rescue groups (Groups 3 and 4) to the statin-only group (Group 2). A significant reversal of the phenotype towards the control condition (Group 1) indicates that the effect of the statin is mediated by the depletion of mevalonate and its downstream isoprenoid products.
References
- 1. Analysis of protein prenylation and carboxyl-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency [frontiersin.org]
- 3. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential prenylation of proteins as a function of mevalonate concentration in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of prenyl and carboxyl-methyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting prenylation inhibition through the mevalonate pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-content assay to study protein prenylation. - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for Cell Viability Assays: Investigating the Interplay of Mevalonic Acid and Simvastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell viability assays to investigate the effects of simvastatin (B1681759), a potent inhibitor of the mevalonate (B85504) pathway, and the rescue effects of mevalonic acid. This experimental system is crucial for studying cellular metabolism, cholesterol biosynthesis, and the intricate signaling pathways that govern cell survival and apoptosis.
Simvastatin, a member of the statin family of drugs, is widely used to lower cholesterol levels. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is not only essential for cholesterol synthesis but also for the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4] These isoprenoids are vital for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of cell proliferation, survival, and signaling.[3][4]
By inhibiting the mevalonate pathway, simvastatin can induce apoptosis and reduce cell viability in various cancer cell lines.[1][3][4] This effect is often independent of cholesterol depletion and is primarily attributed to the lack of isoprenoid intermediates.[3][5] Mevalonic acid, the product of the HMG-CoA reductase reaction, can be supplied exogenously to bypass the enzymatic block by simvastatin and rescue cells from its cytotoxic effects.[5][6] This rescue experiment is a cornerstone in demonstrating the specificity of simvastatin's action on the mevalonate pathway.
Data Presentation
The following table summarizes quantitative data from various studies on the effects of simvastatin on cell viability and its reversal by mevalonic acid.
| Cell Line | Simvastatin Concentration | Incubation Time | Effect on Cell Viability | Mevalonic Acid Rescue Concentration | Reference |
| R2C Leydig Tumor Cells | 1.25 µM - 20 µM | 48h, 72h | Inhibition of ~40% to ~70% | Not specified | [5] |
| LC540 Leydig Tumor Cells | 1.25 µM - 20 µM | 48h, 72h | Inhibition of ~50% to ~95% | Not specified | [5] |
| Human Glioblastoma (U87, U251) | 0 - 20 µM | 0 - 96h | Concentration- and time-dependent cell death | Not specified | [4] |
| Human Lung Adenocarcinoma (A549) | 0 - 20 µM | 0 - 96h | Concentration- and time-dependent cell death | Not specified | [4] |
| Human Breast Cancer (MDA-MB-231) | 0 - 20 µM | 0 - 96h | Concentration- and time-dependent cell death | Not specified | [4] |
| Human Breast Cancer (MCF-7) | 5 - 10 µmol/L | 24h, 48h | Decreased cell survival | 20 µmol/L | [7] |
| Human Breast Cancer (MDA-MB-468) | 5 µM | 24h | Increased apoptosis | 0.5 mM | [8] |
| Human Colon Cancer (HCT116) | 5 µM | 24h | Increased apoptosis | 0.5 mM | [8] |
| Human Cervical Cancer (HeLa) | 5 µM | 24h | Decreased cell viability | 0.5 mM | [8] |
| RAW 264.7 Macrophage Cells | 20 µg/mL | Not specified | Decreased cell viability | 20 µg/mL | [9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Effect of Simvastatin on Cultured Cells
This protocol outlines the steps to assess the dose- and time-dependent effects of simvastatin on the viability of a chosen cell line using a colorimetric MTT assay.
Materials:
-
Cell line of interest (e.g., A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Simvastatin (activated form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Simvastatin Preparation: Prepare a stock solution of activated simvastatin in DMSO.[1] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of simvastatin. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
After the incubation, carefully remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of simvastatin that inhibits 50% of cell viability).
Protocol 2: Mevalonic Acid Rescue Experiment
This protocol is designed to confirm that the cytotoxic effect of simvastatin is due to the inhibition of the mevalonate pathway.
Materials:
-
All materials from Protocol 1
-
Mevalonic acid (or mevalonolactone, which is converted to mevalonic acid in cells)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment Preparation: Prepare solutions containing:
-
Treatment: Replace the culture medium with the prepared treatment solutions.
-
Incubation: Incubate the plate for the time point that showed a significant reduction in cell viability in Protocol 1 (e.g., 48 hours).
-
MTT Assay: Perform the MTT assay as described in step 5 of Protocol 1.
-
Data Analysis: Compare the cell viability of cells treated with simvastatin alone to those co-treated with simvastatin and mevalonic acid. A significant increase in viability in the co-treated group indicates a successful rescue.
Mandatory Visualization
Caption: Experimental workflow for cell viability assays.
Caption: Simvastatin's impact on the mevalonate pathway.
References
- 1. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simvastatin‐Mediated Molecular Mechanisms Underlying the Growth Inhibition of Testicular Leydig Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin inhibition of mevalonate pathway induces apoptosis in human breast cancer cells via activation of JNK/CHOP/DR5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 11. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 12. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Mevalonic Acid Rescue Experiments
Welcome to the technical support center for mevalonic acid (MVA) rescue experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to a failed mevalonic acid rescue experiment.
Q1: Why did mevalonic acid fail to rescue the effects of my statin treatment?
A1: There are several potential reasons for a failed rescue. Here's a step-by-step guide to troubleshoot the issue:
-
Statin Inactivation: Are you using a statin that requires activation?
-
Some statins, like simvastatin (B1681759) and lovastatin (B1675250), are administered as inactive lactones and require hydrolysis to their active hydroxy-acid form. Ensure you have followed an activation protocol.[1][2][3]
-
-
Mevalonolactone (B1676541) (MVL) to Mevalonic Acid (MVA) Conversion:
-
Mevalonolactone is often used in cell culture and is converted to the biologically active mevalonic acid. This conversion can be facilitated by incubation in a basic solution (e.g., using KOH or NaOH) before adding to your cells, though it often occurs in standard culture conditions as well.[4] If you are unsure about the conversion, preparing the active mevalonate (B85504) form from mevalonolactone before the experiment is recommended.
-
-
Reagent Quality and Stability:
-
Concentration of Mevalonic Acid:
-
The concentration of MVA may be insufficient to counteract the statin's effect. A titration of MVA concentrations is recommended to find the optimal rescue concentration for your specific cell line and statin concentration.
-
-
Timing of Mevalonic Acid Addition:
-
For effective rescue, MVA should ideally be added at the same time as or shortly after the statin treatment.
-
-
Off-Target Statin Effects:
-
At very high concentrations, statins may induce off-target effects that are independent of the mevalonate pathway. In such cases, MVA will not be able to rescue the observed phenotype. It's crucial to use the lowest effective concentration of the statin, ideally around its IC50 value.
-
Q2: My cells are not responding to the statin treatment. What could be the problem?
A2: Lack of response to statin treatment can be due to several factors:
-
Statin Type and Cell Line:
-
Statins are broadly classified as lipophilic (e.g., simvastatin, atorvastatin, lovastatin) or hydrophilic (e.g., pravastatin, rosuvastatin). Lipophilic statins can passively diffuse across cell membranes, while hydrophilic statins often require active transporters.[1][2] If your cell line does not express the necessary transporters, it may be resistant to hydrophilic statins. Consider using a lipophilic statin for non-hepatic cell lines.
-
-
Inactive Statin:
-
As mentioned in Q1, ensure that prodrug statins like simvastatin and lovastatin have been activated.
-
-
Statin Concentration:
-
The concentration of the statin may be too low to have a significant effect on your cell line. Consult the literature for typical IC50 values for your cell line and statin combination (see tables below) and consider performing a dose-response experiment.
-
-
Cellular Resistance:
-
Some cancer cell lines can develop resistance to statins. This can be due to upregulation of HMG-CoA reductase, the target of statins.[7]
-
Q3: I'm observing unexpected toxicity or off-target effects. What should I do?
A3: Unintended effects can arise from either the statin or the mevalonic acid.
-
Statin Toxicity:
-
High concentrations of statins can lead to cytotoxicity that is not rescuable by MVA. Perform a dose-response curve to determine the optimal concentration that inhibits the mevalonate pathway without causing excessive cell death.
-
-
Mevalonic Acid/Mevalonolactone Toxicity:
-
While generally used for rescue, high concentrations of mevalonolactone have been reported to induce oxidative stress and inflammation in some cell types.[5] If you are using high concentrations for rescue, consider potential toxic effects.
-
-
Solvent Toxicity:
Quantitative Data Summary
The following tables provide a summary of half-maximal inhibitory concentrations (IC50) for various statins in different cancer cell lines. These values can serve as a starting point for designing your experiments. Note that IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time).
Table 1: IC50 Values of Lipophilic Statins in Human Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Simvastatin | A549 | Non-small cell lung cancer | 50 | Not Specified |
| DoTc2 4510 | Epithelial cervical carcinoma | ~75 | 24 | |
| A-375 | Melanoma | < 6.25 | 48 | |
| HUH-7 | Hepatocellular carcinoma | ~25 | 48 | |
| MCF-7 | Breast cancer | ~50 | 48 | |
| Lovastatin | A2780 | Ovarian cancer | Varies | 48 |
| HES | Endometrial stromal cells | > 30 | 48 | |
| Atorvastatin | A549 | Non-small cell lung cancer | 150 | Not Specified |
| A-375 | Melanoma | ~25 | 48 | |
| MCF-7 | Breast cancer | > 100 | 72 |
Table 2: IC50 Values of Hydrophilic Statins in Human Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Pravastatin | A549 | Non-small cell lung cancer | 150 | Not Specified |
| A-375 | Melanoma | > 100 | 72 | |
| DoTc2 4510 | Epithelial cervical carcinoma | > 100 | 72 | |
| HUH-7 | Hepatocellular carcinoma | > 100 | 72 | |
| MCF-7 | Breast cancer | > 100 | 72 | |
| Rosuvastatin | A549 | Non-small cell lung cancer | 200 | Not Specified |
| DoTc2 4510 | Epithelial cervical carcinoma | ~100 | 48 |
Experimental Protocols
Protocol 1: Activation of Simvastatin (Prodrug)
This protocol describes the hydrolysis of the inactive simvastatin lactone to its active hydroxy-acid form.[1][3]
-
For every 8.4 mg of simvastatin, dissolve it in 0.2 mL of 100% ethanol (B145695).
-
Add 30 µL of 1N NaOH.
-
Incubate the solution at 50°C for 2 hours.
-
Neutralize the solution to a pH of 7.2 with 1N HCl.
-
Bring the final volume to 1 mL with distilled H₂O.
-
For a 10 mM stock solution, dilute 1:1 with DMSO. This will result in a final solvent composition of 50% DMSO and 10% ethanol in H₂O.
-
Store the activated simvastatin stock solution in aliquots at -80°C.
Protocol 2: Preparation of Mevalonolactone (MVL) Stock Solution
DL-Mevalonolactone is commonly used as the precursor to mevalonic acid in cell culture experiments.[5][6][7]
-
DL-Mevalonolactone is typically supplied as a neat oil.
-
To prepare a stock solution, dissolve it in an organic solvent such as DMSO or ethanol. The solubility is approximately 10 mg/mL in DMSO and 20 mg/mL in ethanol.
-
For a 100 mM stock solution in DMSO (MW: 130.14 g/mol ):
-
Add 13.01 mg of DL-Mevalonolactone to a sterile microfuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex until fully dissolved.
-
-
Store the stock solution in aliquots at -20°C.
Protocol 3: Mevalonic Acid Rescue Experiment
This protocol provides a general workflow for a mevalonic acid rescue experiment.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.
-
Controls: Prepare the following experimental groups:
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used for the statin and MVA.
-
Statin Only: Cells treated with the desired concentration of the activated statin.
-
MVA Only: Cells treated with the highest concentration of MVA to be used in the rescue.
-
Statin + MVA Rescue: Cells treated with the statin and varying concentrations of MVA.
-
-
Treatment:
-
Prepare working solutions of the statin and MVA in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured (e.g., cell viability, apoptosis, protein expression).
-
Assay: Perform your chosen assay to measure the outcome of the treatments. This could be an MTT assay for cell viability, a TUNEL assay for apoptosis, or Western blotting for protein analysis.
-
Data Analysis: Analyze your data, comparing the "Statin + MVA Rescue" group to the "Statin Only" and control groups. A successful rescue will show a reversal of the statin's effect in the presence of MVA.
Visualizations
Diagram 1: The Mevalonate Pathway and Statin Inhibition
Caption: The mevalonate pathway, illustrating the inhibitory action of statins on HMG-CoA reductase.
Diagram 2: Troubleshooting Workflow for a Failed Mevalonic Acid Rescue Experiment
Caption: A logical workflow to troubleshoot a failing mevalonic acid rescue experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DL-Mevalonolactone | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Optimizing Mevalonic Acid Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mevalonic acid (MVA). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range and incubation time for mevalonic acid treatment in cell culture?
A1: The optimal concentration and incubation time for mevalonic acid treatment can vary significantly depending on the cell type and the specific experimental endpoint. For initial experiments, a common starting concentration is 100 µM.[1][2] Incubation times can range from a few hours to several days. For studies on downstream cellular effects like changes in gene expression or cell viability, incubation times of 24 to 72 hours are often necessary.[3][4]
Q2: My cells are not responding to mevalonic acid treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of MVA may be too low. It is advisable to perform a dose-response curve to determine the effective concentration for your specific cell line.
-
Inappropriate Incubation Time: The incubation period may be too short to observe the desired effect. Consider a time-course experiment with multiple time points.
-
Cell Line Specificity: The metabolic activity and requirements of your cell line might influence its response to exogenous MVA.
-
Compound Stability: Mevalonic acid can be unstable. Using a stable salt form, such as mevalonic acid lithium salt, is recommended.[3]
Q3: I am observing unexpected toxicity or a decrease in cell viability after mevalonic acid treatment. What could be the cause?
A3: While mevalonic acid itself is generally not considered toxic at typical experimental concentrations, high concentrations or prolonged exposure could potentially lead to cellular stress.[3] It is crucial to establish a dose-response curve to identify the optimal non-toxic concentration for your experiments. In some cases, impurities in the MVA preparation could also contribute to toxicity.
Q4: How can I confirm that the observed effects in my experiment are specifically due to the mevalonate (B85504) pathway?
A4: To confirm the specificity of your observations, you can use inhibitors of the mevalonate pathway, such as statins (e.g., simvastatin (B1681759), atorvastatin).[5] A common experimental approach is to treat cells with a statin to inhibit endogenous MVA synthesis and then "rescue" the effect by co-incubating with exogenous mevalonic acid.[2][6][7] If the addition of MVA reverses the effects of the statin, it strongly suggests the involvement of the mevalonate pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of MVA treatment | Incubation time is too short for the intended biological endpoint. | Increase the incubation duration. For endpoints like cell proliferation, 48-72 hours may be required.[4] |
| MVA concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| The cell line may have low permeability to MVA or a low requirement for exogenous MVA. | Confirm the expression of key enzymes in the mevalonate pathway in your cell line. | |
| High background or off-target effects | Non-specific effects of mevalonic acid at high concentrations. | Test a range of MVA concentrations to find the lowest effective dose. |
| Contaminants in the MVA preparation. | Ensure the purity of your mevalonic acid and consider using a high-quality, stable salt form. | |
| Difficulty in reproducing results | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, and media composition. |
| Instability of mevalonic acid in solution. | Prepare fresh MVA solutions for each experiment and use a stable salt form.[3] |
Quantitative Data Summary
Table 1: Exemplary Concentrations and Incubation Times for Mevalonic Acid Treatment
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| C2C12 myotube cells | Mevalonic acid | 80, 90, 100, 110 µM | 72 h | Prevention of simvastatin-induced loss of viability. | [3] |
| U87 glioblastoma cells | Mevalonate (rescue) | 100 µM | 3 days | Rescued cell death induced by pitavastatin (B1663618). | [2] |
| MDA-MB-431 breast cancer cells | Mevalonolactone (rescue) | Not specified | Not specified | Rescued cell viability after pitavastatin treatment. | [2] |
| MCF-7 breast cancer cells | Mevalonate (rescue) | 20 µmol/L | 48 h | Reversed cell death induced by simvastatin or fluvastatin. | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Mevalonic Acid (Dose-Response Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Preparation of MVA Solutions: Prepare a series of dilutions of mevalonic acid in your cell culture medium. It is recommended to use a stable salt form, such as this compound.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared MVA solutions. Include a vehicle control (medium without MVA).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the assay endpoint.
-
Cell Viability Assay: Assess cell viability using a standard method, such as the MTT or alamarBlue assay.
-
Data Analysis: Plot cell viability against the concentration of mevalonic acid to determine the EC50 (half-maximal effective concentration) or the optimal concentration for your desired effect.
Protocol 2: Statin Rescue Experiment
-
Cell Seeding: Seed cells in appropriate culture vessels.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO for statins).
-
Statin alone (at a concentration known to inhibit the mevalonate pathway).
-
Statin + Mevalonic Acid (co-treatment).
-
Mevalonic Acid alone.
-
-
Treatment Application: Replace the culture medium with the medium containing the respective treatments.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
Endpoint Analysis: Analyze the desired endpoint, which could be cell proliferation, apoptosis, or the expression of a specific protein. A reversal of the statin's effect in the co-treatment group indicates that the effect is mediated by the mevalonate pathway.
Visualizations
Caption: The Mevalonate Pathway synthesizes cholesterol and non-sterol isoprenoids.
Caption: Workflow for optimizing mevalonic acid treatment incubation time.
References
- 1. pnas.org [pnas.org]
- 2. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relevance of the mevalonate biosynthetic pathway in the regulation of bone marrow mesenchymal stromal cell-mediated effects on T-cell proliferation and B-cell survival | Haematologica [haematologica.org]
Technical Support Center: Troubleshooting Feedback Inhibition of the Mevalonate Pathway
Welcome to our dedicated resource for researchers, scientists, and drug development professionals investigating the intricate feedback regulation of the mevalonate (B85504) pathway. This guide provides practical solutions to common experimental challenges in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of the mevalonate pathway?
Feedback inhibition is a biological control mechanism where the end products of a metabolic pathway inhibit the activity of key enzymes earlier in the same pathway. In the mevalonate pathway, this ensures that the production of cholesterol and essential non-sterol isoprenoids is tightly regulated to meet cellular demands without wasteful overproduction.[1]
Q2: Which are the primary molecules involved in the feedback regulation of this pathway?
The feedback regulation of the mevalonate pathway is multifaceted and involves several key molecules:
-
Enzymes: The primary targets of feedback inhibition are HMG-CoA reductase (HMGR), the rate-limiting enzyme, and Mevalonate Kinase (MVK).
-
Inhibitors: Downstream products of the pathway, including farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), and oxidized forms of cholesterol (oxysterols) like 25-hydroxycholesterol, act as allosteric inhibitors or mediators of enzyme degradation. Cholesterol itself primarily regulates the pathway at the transcriptional level through the SREBP-2 pathway.
Q3: How does feedback inhibition impact experiments aimed at overproducing a specific isoprenoid?
Feedback inhibition can significantly limit the yield of a target isoprenoid in metabolic engineering experiments. As the desired isoprenoid or its precursors (like FPP and GGPP) accumulate, they will inhibit the activity of upstream enzymes such as HMGR and MVK. This self-limiting mechanism creates a metabolic bottleneck, reducing the overall flux towards your product.
Troubleshooting Guides
Issue 1: Lower-than-expected yield of a target isoprenoid despite overexpression of pathway enzymes.
Possible Cause: Strong feedback inhibition from the accumulation of intermediate isoprenoids like FPP and GGPP.
Troubleshooting Steps:
-
Quantify Key Intermediates: Measure the intracellular concentrations of FPP and GGPP. Elevated levels are a strong indicator of a feedback-induced bottleneck.
-
Use a Feedback-Resistant Enzyme: Consider expressing a variant of an upstream enzyme, such as a mevalonate kinase from an organism that exhibits less sensitivity to FPP/GGPP inhibition.
-
Dynamic Regulation: Implement a dynamic regulatory system to control the expression of your pathway enzymes. This can help to decouple the production phase from the cell growth phase, preventing the early accumulation of inhibitory intermediates.
Issue 2: Inconsistent results when using statins to inhibit the mevalonate pathway.
Possible Cause: Cellular compensatory mechanisms that counteract the effect of the statin.
Troubleshooting Steps:
-
Verify Statin Efficacy: Confirm that the chosen statin and its concentration are effectively inhibiting HMG-CoA reductase in your specific cell line. This can be verified by measuring HMGR activity directly.
-
Monitor Compensatory Upregulation: Statin-mediated inhibition of HMG-CoA reductase can trigger a compensatory response, leading to increased expression of the HMGR enzyme.[2] Monitor HMGR protein levels by Western blot to assess if this is occurring.
-
Assess SREBP-2 Activation: Inhibition of the mevalonate pathway leads to the activation of SREBP-2, a transcription factor that upregulates the expression of genes involved in cholesterol synthesis. Monitor the cleavage and nuclear translocation of SREBP-2 to understand the cellular response to statin treatment.
Issue 3: Difficulty in accurately measuring HMG-CoA reductase activity.
Possible Cause: Interference from other cellular components in crude cell lysates or suboptimal assay conditions.
Troubleshooting Steps:
-
Use a Commercial Assay Kit: For reliable and reproducible results, consider using a commercially available HMG-CoA reductase activity assay kit. These kits are optimized and include necessary controls.
-
Include Appropriate Controls: Always run a negative control without the HMG-CoA substrate to account for non-specific NADPH oxidation. A positive control with a known inhibitor, like pravastatin, can validate the assay's sensitivity.
-
Optimize Lysate Preparation: Ensure that the cell lysis procedure is efficient and does not inactivate the enzyme. Keep samples on ice and use protease inhibitors in your lysis buffer.
Issue 4: Unexpected results in metabolic flux analysis using isotopic labeling (e.g., 13C-glucose).
Possible Cause: Incorrect assumptions about pathway utilization or issues with the experimental setup and data analysis.
Troubleshooting Steps:
-
Verify Isotopic Steady State: Ensure that your cells have reached an isotopic steady state before harvesting. This can be verified by analyzing the labeling patterns of key metabolites at different time points.
-
Account for Alternative Pathways: Be aware that some organisms may utilize alternative pathways for isoprenoid biosynthesis, such as the MEP pathway, which can complicate the interpretation of labeling patterns.[3]
-
Refine the Metabolic Model: The accuracy of your flux analysis is highly dependent on the metabolic model used. Ensure your model accurately represents the known metabolic pathways in your specific organism or cell type.[4][5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the feedback inhibition of the mevalonate pathway.
Table 1: Inhibition of Mevalonate Kinase (MVK) by Downstream Isoprenoids
| Inhibitor | Organism/Enzyme Source | Ki (µM) | Notes |
| Farnesyl Pyrophosphate (FPP) | Saccharomyces cerevisiae | 0.13 ± 0.08 | Competitive inhibitor with respect to ATP. |
| Geranyl Pyrophosphate (GPP) | Saccharomyces cerevisiae | 0.25 ± 0.09 | Competitive inhibitor with respect to ATP. |
| Dimethylallyl Pyrophosphate (DMAPP) | Saccharomyces cerevisiae | 34 ± 17 | Competitive inhibitor with respect to ATP. |
Table 2: Inhibition of HMG-CoA Reductase (HMGR) by Oxysterols
| Inhibitor | System | IC50 / EC50 | Notes |
| 25-Hydroxycholesterol | Suppression of IgA production by B cells | ~65 nM (EC50) | Potent suppressor of SREBP cleavage.[4] |
| 25-Hydroxycholesterol | Inhibition of HMG-CoA reductase transcription in HepG2 cells | 0.3 µM (IC50) |
Table 3: Cellular Concentrations of Key Isoprenoid Intermediates
| Metabolite | Cell/Tissue Type | Concentration |
| Farnesyl Pyrophosphate (FPP) | NIH3T3 cells | 0.125 ± 0.010 pmol/10^6 cells |
| Geranylgeranyl Pyrophosphate (GGPP) | NIH3T3 cells | 0.145 ± 0.008 pmol/10^6 cells |
| Farnesyl Pyrophosphate (FPP) | Mouse Brain | 0.355 ± 0.030 nmol/g wet tissue |
| Geranylgeranyl Pyrophosphate (GGPP) | Mouse Brain | 0.827 ± 0.082 nmol/g wet tissue |
| Farnesyl Pyrophosphate (FPP) | Mouse Liver | 0.326 ± 0.064 nmol/g wet tissue |
| Geranylgeranyl Pyrophosphate (GGPP) | Mouse Liver | 0.213 ± 0.029 nmol/g wet tissue |
Experimental Protocols
Protocol 1: Measurement of HMG-CoA Reductase Activity
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Cell lysate or purified enzyme
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
NADPH solution
-
HMG-CoA solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In each well of the microplate, prepare the reaction mixture containing the assay buffer, NADPH, and your enzyme sample (cell lysate or purified enzyme).
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADPH (6.22 x 10^3 M^-1 cm^-1) to convert the rate of absorbance change to the rate of NADPH consumption, which is proportional to the HMG-CoA reductase activity.
Protocol 2: Quantification of Intracellular FPP and GGPP
This method involves the enzymatic conjugation of FPP and GGPP to a fluorescently labeled peptide, followed by HPLC analysis.
Materials:
-
Cell pellet
-
Methanol/water solution with BHT (antioxidant)
-
Organic solvent (e.g., hexane) for lipid extraction
-
Recombinant farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I)
-
Dansylated peptide substrates for FTase and GGTase I
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Lysis and Extraction: Lyse the cells in the methanol/water/BHT solution. Perform a lipid extraction using the organic solvent.
-
Enzymatic Conjugation: Evaporate the organic solvent and resuspend the lipid extract in an appropriate buffer. Incubate the extract with either FTase or GGTase I and their respective dansylated peptide substrates.
-
HPLC Analysis: Separate the reaction products by reverse-phase HPLC. Detect the fluorescently labeled products using a fluorescence detector.
-
Quantification: Quantify the amounts of FPP and GGPP by comparing the peak areas to a standard curve generated with known amounts of FPP and GGPP.
Protocol 3: Assessment of SREBP-2 Cleavage by Western Blot
This protocol allows for the detection of the precursor and cleaved (active) forms of SREBP-2.
Materials:
-
Cell pellets
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against SREBP-2 (recognizing the N-terminus)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Fractionation: Separate the nuclear and cytoplasmic fractions of your cell lysates.
-
SDS-PAGE and Transfer: Run the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against SREBP-2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The precursor form of SREBP-2 will be detected in the cytoplasmic/membrane fraction, while the cleaved, active form will be present in the nuclear fraction.
Visualizations
Caption: Feedback inhibition loops in the mevalonate pathway.
Caption: Troubleshooting workflow for low isoprenoid yield.
Caption: SREBP-2 activation pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stable isotope and chemical inhibition analyses suggested the existence of a non-mevalonate-like pathway in the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
determining effective concentration of mevalonic acid in vitro
Welcome to the technical support center for the use of mevalonic acid (MVA) in in vitro experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of mevalonic acid in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between mevalonic acid and mevalonolactone (B1676541)?
Mevalonic acid is a key intermediate in the biosynthesis of cholesterol and isoprenoids. In aqueous solutions, it exists in equilibrium with its lactone form, mevalonolactone, which is formed by the internal condensation of its alcohol and carboxylic acid groups.[1] For in vitro experiments, mevalonolactone is often used as it is more cell-permeable and is readily converted to mevalonic acid within the cell.
Q2: What form of mevalonic acid should I use for my experiments?
The free acid form of mevalonic acid can be unstable in solution.[2] It is advisable to use a more stable salt form, such as mevalonic acid lithium salt, which has the same biological activity.[2] Alternatively, mevalonolactone is a commonly used and effective precursor.
Q3: Why am I not observing the expected rescue effect of mevalonic acid after statin treatment?
There could be several reasons for this:
-
Insufficient Concentration: The concentration of mevalonic acid may be too low to overcome the inhibitory effect of the statin. Refer to the concentration table below and consider performing a dose-response experiment.
-
Compound Instability: Ensure that your mevalonic acid or mevalonolactone solution is fresh. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.
-
Cell Type Specificity: The effective concentration of mevalonic acid can vary significantly between different cell lines. The metabolic rate and the specific downstream pathways that are critical for a particular cell type will influence its requirement for mevalonate (B85504).
-
Timing of Addition: In some experimental setups, the timing of mevalonic acid addition relative to the statin treatment can be crucial.
Q4: Can I use mevalonic acid to study processes other than cholesterol synthesis?
Yes. The mevalonate pathway produces numerous essential non-sterol isoprenoids that are critical for various cellular processes, including protein prenylation, cell signaling, and N-linked glycosylation.[3][4] Therefore, mevalonic acid is a valuable tool for studying the roles of these molecules in cell growth, differentiation, and function, independent of cholesterol biosynthesis.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or variable results between experiments | 1. Instability of mevalonic acid in solution.2. Use of different batches of mevalonic acid or mevalonolactone.3. Variation in cell passage number or health. | 1. Prepare fresh solutions of mevalonic acid or mevalonolactone for each experiment. Consider using a stable salt form like this compound.[2]2. Qualify new batches of reagents to ensure consistent activity.3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Cell toxicity observed at higher concentrations of mevalonic acid | 1. High concentrations of mevalonic acid or its metabolites may have off-target effects.2. The solvent used to dissolve mevalonic acid (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.2. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold (typically <0.1% for DMSO). |
| No effect of mevalonic acid on cell proliferation or other readouts | 1. The chosen concentration is too low.2. The experimental endpoint is not sensitive to changes in the mevalonate pathway.3. The cells have a low rate of mevalonate pathway activity. | 1. Consult the literature for effective concentrations in similar cell types and consider a dose-response experiment.[6][7][8]2. Ensure your assay is appropriate for measuring the biological process of interest.3. Consider using cells known to have a high dependence on the mevalonate pathway, such as cancer cells. |
Quantitative Data Summary
The effective concentration of mevalonic acid can vary widely depending on the cell type and the specific experimental context. The table below summarizes concentrations reported in the literature for various in vitro applications.
| Cell Type | Application | Compound | Effective Concentration | Reference |
| U87 Glioblastoma & MDA-MB-431 Breast Cancer | Rescue from pitavastatin-induced cell death | Mevalonate | 100 µM | [9] |
| Porcine & Human Vascular Smooth Muscle Cells | Reversal of fluvastatin-induced growth inhibition | Mevalonolactone | 1 mM | [3][7] |
| C2C12 Myotube Cells | Prevention of simvastatin-induced loss of viability | Mevalonic Acid | 80 - 110 µM | [10] |
| RKO & SW480 Colon Cancer Cells | Rescue from lovastatin-induced effects | Mevalonic Acid (MVA) | 0.5 mM | [6] |
| Human Bone Marrow Granulocyte Progenitor Cells (CFU-C) | Reversal of ML-236B (compactin) induced inhibition of colony formation | Mevalonic Acid | Not specified, but effective | [8] |
| Gastric Cancer Cells (AGS and NCI-N87) | Rescue from simvastatin-induced effects | Mevalonolactone | 2.5 µM | [11] |
Experimental Protocols
Determining the Optimal Concentration of Mevalonic Acid for Statin Rescue
This protocol provides a general framework for determining the effective concentration of mevalonic acid required to rescue cells from the effects of a statin (an HMG-CoA reductase inhibitor).
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Statin of choice (e.g., simvastatin, lovastatin)
-
Mevalonic acid or mevalonolactone
-
96-well cell culture plates
-
Cell viability reagent (e.g., Alamar Blue, MTT)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Statin Treatment: The following day, treat the cells with a predetermined concentration of the statin (typically at or above the IC50 value for your cell line). Include a vehicle control group.
-
Mevalonic Acid Co-treatment: Immediately after adding the statin, add mevalonic acid or mevalonolactone at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM). Include a control group that receives only the statin.
-
Incubation: Incubate the plate for a period appropriate to observe the effects of the statin (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. The effective concentration of mevalonic acid is the concentration that restores cell viability to the level of the untreated control.
Visualizations
Mevalonate Signaling Pathway
Caption: The Mevalonate Pathway leading to cholesterol and non-sterol isoprenoids.
Experimental Workflow for Determining Effective MVA Concentration
Caption: Workflow for determining the effective MVA concentration for statin rescue.
Logical Relationship of Mevalonic Acid Forms
Caption: Relationship between different forms of mevalonic acid used in experiments.
References
- 1. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual role of mevalonate in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mevalonate is essential for growth of porcine and human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Plasma mevalonic acid, an index of cholesterol synthesis in vivo, and responsiveness to HMG-CoA reductase inhibitors in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with mevalonic acid lithium salt purity affecting results
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of mevalonic acid lithium salt in research applications. Purity-related issues can significantly impact experimental outcomes, and this resource is designed to help researchers, scientists, and drug development professionals identify and resolve such challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
Mevalonic acid (MVA) is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the synthesis of cholesterol and a wide range of non-sterol isoprenoids necessary for cell growth and function.[1] The lithium salt of mevalonic acid is a stable and water-soluble form of MVA that is commonly used in cell culture and biochemical assays. Its primary experimental application is to supplement cells with an exogenous source of mevalonate, often to rescue or counteract the effects of statins or other inhibitors of the mevalonate pathway.[1]
Q2: How stable is this compound and how should it be stored?
This compound is generally stable for several weeks at ambient temperatures, making it suitable for standard shipping conditions. For short-term storage (days to weeks), it is recommended to keep the product at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C. It is also advised to keep the product dry, away from moisture, and protected from light.
Q3: What are the potential impurities in this compound that could affect my experiments?
While reputable suppliers provide high-purity compounds, impurities can still be present and may impact experimental results. Potential impurities can include:
-
Mevalonolactone (B1676541): Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[2][3] This is the most common related substance. While it can be converted back to mevalonic acid in aqueous solutions, the kinetics of this conversion may vary, and mevalonolactone itself can have biological effects, including the potential to induce mitochondrial dysfunction at high concentrations.[4]
-
Residual Solvents: Trace amounts of solvents used during the synthesis and purification process may remain in the final product. Solvents such as ethanol, toluene, or cyclohexane (B81311) can have cytotoxic effects on cell cultures, even at low concentrations, leading to increased apoptosis and reduced cell adhesion.[5][6][7][8][9]
-
Unreacted Starting Materials and Synthesis Byproducts: Depending on the synthetic route, trace amounts of unreacted precursors or side-reaction products may be present. These are often uncharacterized but can have off-target effects in sensitive biological assays.
Q4: What is the biologically active form of mevalonic acid?
Mevalonic acid is a chiral molecule, and only the (3R)-enantiomer is biologically active.[2] Commercially available mevalonic acid is often sold as a racemic mixture (a mix of both enantiomers). For most applications involving supplementation, the racemic mixture is sufficient, as the inactive enantiomer is generally considered to have minimal off-target effects. However, for specific enzymatic or structural studies, the pure (3R)-enantiomer may be required.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected rescue of statin-induced cell death or growth arrest.
-
Possible Cause: The actual concentration of biologically active mevalonic acid in your solution may be lower than calculated due to the presence of impurities, particularly the inactive enantiomer or mevalonolactone. The conversion of mevalonolactone to mevalonic acid under your experimental conditions may be slow or incomplete.
-
Troubleshooting Steps:
-
Increase Concentration: As a first step, try increasing the concentration of the this compound in your experiment to see if a dose-response relationship is observed.
-
Pre-incubation of Stock Solution: To ensure the conversion of mevalonolactone to mevalonate, you can prepare your stock solution in an aqueous buffer (e.g., PBS or cell culture medium) and incubate it at 37°C for a period before adding it to your cells.
-
Purity Verification: If the problem persists, consider verifying the purity of your this compound using a method like HPLC. This can help you determine the ratio of mevalonic acid to mevalonolactone.
-
Source a Different Lot or Supplier: If you suspect a lot-specific purity issue, obtaining a new lot of the compound or trying a product from a different supplier may resolve the issue.
-
Issue 2: Observed cytotoxicity or other off-target effects at high concentrations of this compound.
-
Possible Cause: The observed toxicity may not be due to the mevalonic acid itself but could be caused by the presence of residual solvents or other uncharacterized impurities in the product.[5][6][7][8][9]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the CoA for your lot of this compound for information on residual solvents and purity assessment methods.
-
Use a Lower Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the impact of any potential impurities.
-
Control for the Lithium Ion: While generally considered non-toxic at the concentrations used, it is good practice to include a lithium chloride (LiCl) control to rule out any effects of the lithium counter-ion.
-
Dialysis of the Compound: For highly sensitive applications, dialysis of the this compound solution can be performed to remove small molecule impurities.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent preparation of the this compound stock solution or degradation of the compound over time can lead to variability. The equilibrium between mevalonic acid and mevalonolactone can be influenced by pH and temperature, potentially causing inconsistencies if not well-controlled.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C. This will ensure consistency across experiments and prevent repeated freeze-thaw cycles.
-
pH and Buffer Control: Ensure that the pH of your stock solution and final culture medium is consistent, as this can affect the mevalonic acid/mevalonolactone equilibrium.
-
Freshly Prepare Working Solutions: Always prepare the final working dilution of this compound fresh from a thawed stock aliquot for each experiment.
-
Data Presentation
The purity of this compound can have a significant impact on experimental outcomes. The following table provides illustrative data on how varying purity levels might affect a typical statin rescue experiment in a cell viability assay.
| Purity of this compound | Apparent Concentration of MVA | % Viability (Statin-Treated Cells) | % Viability (Statin + MVA Rescue) |
| 99% | 100 µM | 45% | 95% |
| 95% | 100 µM | 45% | 88% |
| 90% (with 10% inert impurity) | 100 µM | 45% | 82% |
| 90% (with 10% cytotoxic impurity) | 100 µM | 45% | 70% |
Note: This data is illustrative and the actual effect will depend on the nature of the impurities and the specific experimental system.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a basic method for assessing the purity of this compound and determining the relative amounts of mevalonic acid and mevalonolactone.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at a controlled pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, mass spectrometry (LC-MS).
-
-
Sample Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the this compound sample solution.
-
Identify and quantify the peaks corresponding to mevalonic acid and mevalonolactone based on their retention times compared to standards (if available) or by their mass-to-charge ratio in LC-MS.
-
-
Data Analysis:
-
Calculate the purity of the this compound by dividing the peak area of mevalonic acid by the total area of all peaks.
-
Determine the relative percentage of mevalonolactone.
-
Protocol 2: Statin Rescue Assay in Cell Culture
This protocol describes a typical experiment to assess the ability of this compound to rescue the cytotoxic effects of a statin (e.g., simvastatin) in a cultured cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of the statin (e.g., simvastatin (B1681759) in DMSO).
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Treat the cells with the statin at a concentration known to induce a significant decrease in cell viability (e.g., determined from a dose-response curve).
-
In the rescue group, co-treat the cells with the statin and varying concentrations of this compound.
-
Include appropriate controls: vehicle control (e.g., DMSO), this compound only, and untreated cells.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe the effects of the statin (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control group.
-
Plot the cell viability against the concentration of this compound to determine the effective rescue concentration.
-
Visualizations
Caption: The Mevalonate Pathway and the site of action of statins.
Caption: Troubleshooting workflow for purity-related issues.
Caption: Experimental workflow for a statin rescue assay.
References
- 1. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Mevalonolactone (HMDB0006024) [hmdb.ca]
- 4. Mevalonolactone disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Mevalonic Acid Supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential off-target effects of mevalonic acid (MVA) supplementation in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving mevalonic acid supplementation.
Question: After supplementing with mevalonic acid to rescue a statin-induced phenotype, I'm observing unexpected changes in cell morphology, such as cell rounding. What could be the cause?
Answer:
Unexpected morphological changes, like cell rounding, following mevalonic acid (MVA) supplementation in statin-treated cells can be indicative of complex cellular responses beyond the simple restoration of the mevalonate (B85504) pathway. While MVA is expected to reverse the effects of HMG-CoA reductase inhibitors like compactin or statins, the concentration and cellular context are critical.
Studies have shown that inhibiting the mevalonate pathway can induce cell rounding, and while MVA can reverse this, the process is not always a simple return to the original phenotype.[1] It's possible that the concentration of MVA used is leading to an imbalance in downstream metabolites. For instance, the restoration of protein prenylation, crucial for the function of small GTPases that regulate the cytoskeleton, might be incomplete or altered.
Troubleshooting Steps:
-
Optimize MVA Concentration: Perform a dose-response experiment to determine the minimal concentration of MVA required to rescue the primary phenotype of interest without causing morphological changes.
-
Assess Cytoskeletal Integrity: Use immunofluorescence to visualize key cytoskeletal components like F-actin and microtubules to determine if there are specific alterations.
-
Analyze Protein Prenylation: Investigate the prenylation status of key regulatory proteins, such as Rho and Ras GTPases, to ensure that their localization and function are properly restored.
Question: My statin-treated cancer cells are not being fully rescued by mevalonic acid supplementation. What are the potential reasons for this incomplete rescue?
Answer:
An incomplete rescue of statin-induced effects in cancer cells by mevalonic acid (MVA) can be attributed to several factors. While MVA is the direct product of the enzyme inhibited by statins (HMG-CoA reductase), the downstream mevalonate pathway is branched, leading to the production of both sterol and non-sterol isoprenoids.[2][3] The anti-cancer effects of statins are often linked to the depletion of non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation.[4][5]
It's possible that in your specific cancer cell line, the cytotoxic effects of statins are primarily mediated by the lack of GGPP, and simply providing MVA may not be sufficient to fully restore this specific downstream metabolite to the required levels for cell survival and proliferation.[4]
Troubleshooting Steps:
-
Co-supplement with Downstream Metabolites: In addition to MVA, try rescuing with FPP or GGPP to see if these specific isoprenoids are more effective at reversing the statin-induced phenotype.[4]
-
Assess Apoptosis and Autophagy: Determine if the incomplete rescue is due to ongoing apoptosis or autophagy. Assays for caspase activity or LC3 punctuation can provide insights.
-
Evaluate Downstream Signaling: Analyze the activity of signaling pathways known to be affected by protein prenylation, such as Ras/MAPK and Rho/ROCK, to see if they are fully restored by MVA supplementation.
Question: I am observing altered cell proliferation and cell cycle progression after mevalonic acid supplementation, even in the absence of statins. Why is this happening?
Answer:
Mevalonic acid (MVA) and its downstream metabolites are crucial regulators of cell proliferation and the cell cycle.[6][7] Supplementing with MVA can therefore have direct effects on these processes, independent of any statin treatment. The mevalonate pathway provides essential molecules for cell growth, including cholesterol for membrane synthesis and isoprenoids for protein prenylation, which are critical for the function of proteins that drive cell cycle progression.[6]
An excess of MVA could lead to an overproduction of these molecules, potentially accelerating the cell cycle or leading to aberrant proliferation. For example, the accumulation of certain mevalonate derivatives has been linked to DNA replication stress.[6]
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your cells with and without MVA supplementation to identify specific blocks or accelerations.
-
Measure Proliferation Rates: Conduct a time-course experiment to accurately quantify the effect of MVA on cell proliferation rates using methods like MTT or direct cell counting.
-
Analyze Key Cell Cycle Regulators: Use western blotting to examine the expression and phosphorylation status of key cell cycle proteins such as cyclins, CDKs, and CDK inhibitors.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the off-target effects of mevalonic acid supplementation.
What are the primary off-target effects of mevalonic acid supplementation?
The primary off-target effects of mevalonic acid (MVA) supplementation stem from its central role in a highly branched metabolic pathway.[2][3] Supplementing with MVA can lead to an imbalance in its various downstream products, which include cholesterol, dolichol, ubiquinone, and isoprenoids for protein prenylation.[5] This can result in:
-
Altered Cellular Signaling: The mevalonate pathway is intricately linked with major signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[2][3]
-
Changes in Protein Prenylation: An excess of MVA can alter the pattern of protein prenylation, affecting the localization and activity of numerous proteins, including small GTPases that regulate a wide range of cellular processes.[5]
-
Metabolic Reprogramming: MVA supplementation can influence cellular metabolism beyond the mevalonate pathway itself, including effects on glucose and amino acid uptake.[8]
-
Impact on Gene Expression: The activity of the mevalonate pathway can influence the expression of a wide range of genes, not all of which are directly involved in isoprenoid biosynthesis.[9]
How does mevalonic acid supplementation affect protein prenylation?
Mevalonic acid (MVA) is the precursor for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), the two isoprenoid lipids that are attached to proteins during prenylation.[5] This post-translational modification is crucial for the proper localization and function of a large number of proteins, particularly small GTPases of the Ras, Rho, and Rab families.[10]
Supplementing with MVA can increase the intracellular pools of FPP and GGPP, potentially leading to:
-
Increased Prenylation: More available isoprenoids can lead to a higher proportion of target proteins being prenylated.
-
Altered Prenylation Patterns: In some cases, an excess of one isoprenoid over the other could potentially lead to competition for protein substrates, although this is less well-characterized.
-
Functional Consequences: Changes in protein prenylation can have widespread effects on cellular signaling, cytoskeletal organization, and vesicular trafficking.
What are the key signaling pathways that can be affected by mevalonic acid supplementation?
Mevalonic acid (MVA) supplementation can impact several key signaling pathways due to the role of prenylated proteins and other mevalonate-derived products in signal transduction. These include:
-
Ras/MAPK Pathway: Ras proteins are farnesylated, and this modification is essential for their localization to the plasma membrane and subsequent activation of the MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival.[11]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism and can be influenced by the mevalonate pathway. Some studies suggest a crosstalk between these two pathways.
-
Rho/ROCK Pathway: Rho family GTPases are typically geranylgeranylated and are key regulators of the actin cytoskeleton, cell adhesion, and motility. Their activity is controlled by the Rho/ROCK signaling pathway.
-
Hippo/YAP/TAZ Pathway: Recent evidence has linked the mevalonate pathway to the Hippo signaling pathway, which controls organ size and tissue homeostasis by regulating the activity of the transcriptional co-activators YAP and TAZ.[8]
Quantitative Data Summary
The following tables summarize concentrations of mevalonic acid used in various cell culture experiments and their observed effects.
Table 1: Mevalonic Acid Concentrations for Rescue Experiments in Statin-Treated Cells
| Cell Line | Statin Used | Mevalonic Acid (MVA) Concentration | Observed Effect | Reference |
| U87 Glioblastoma | 10 µM Pitavastatin | 100 µM | Rescue of cell viability | [4] |
| C2C12 Myotubes | Simvastatin | 80-110 µM | Prevention of viability loss | [12] |
| Endothelial Cells | Simvastatin | Not specified | Reversal of phenotypic and functional responses | [9] |
Table 2: Effects of Mevalonic Acid Supplementation on Cellular Processes
| Cellular Process | Cell Line(s) | MVA Treatment Details | Observed Effect | Reference(s) |
| Cell Morphology | Swiss 3T3 | Supplemented after compactin treatment | Reversal of cell rounding | [1] |
| Cell Proliferation | Colon cancer cell lines | Supplemented after lovastatin (B1675250) treatment | Complete recovery of proliferation | [8] |
| Nutrient Uptake | RKO, SW480 | Supplemented after lovastatin treatment | Recovery of glucose and lactate (B86563) levels | [8] |
| Signaling | Colon cancer cell lines | MVA supplementation in energy stress | Partial rescue of β-catenin and TAZ protein levels | [8] |
Experimental Protocols
Protocol 1: Mevalonic Acid Rescue of Statin-Induced Cytotoxicity
This protocol is a general guideline for rescuing statin-induced effects in cultured cells using mevalonic acid.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Statin of choice (e.g., Lovastatin, Simvastatin)
-
Mevalonic acid (or its lactone form, which is more stable and is converted to MVA in cells)
-
Vehicle for statin and MVA (e.g., DMSO, ethanol)
-
96-well plates for viability assays
-
Cell viability reagent (e.g., MTT, alamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to attach overnight.
-
Statin Treatment: The next day, treat the cells with the desired concentration of the statin. Include a vehicle-only control.
-
Mevalonic Acid Co-treatment: Immediately after adding the statin, add mevalonic acid at various concentrations to the appropriate wells. It is recommended to test a range of MVA concentrations (e.g., 10 µM to 500 µM) to find the optimal rescue concentration.
-
Incubation: Incubate the cells for a period sufficient for the statin to induce its effect (e.g., 24-72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control to determine the percentage of cell viability.
Protocol 2: Analysis of Protein Prenylation using [³H]-Mevalonic Acid Labeling
This protocol describes a method for analyzing protein prenylation by metabolically labeling cells with radioactive mevalonic acid.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
[³H]-Mevalonic acid
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing [³H]-Mevalonic acid. The concentration and labeling time will need to be optimized for your specific cell type and experimental question (a common starting point is 10-50 µCi/mL for 4-24 hours).
-
Cell Lysis: After labeling, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
SDS-PAGE: Separate the proteins by SDS-PAGE. Load an equal amount of protein for each sample.
-
Detection of Radiolabel:
-
Fluorography: For visualization, the gel can be treated with a fluorographic enhancer, dried, and exposed to X-ray film at -80°C.
-
Scintillation Counting: To quantify the amount of incorporated radioactivity, individual protein bands can be excised from the gel, dissolved, and counted in a scintillation counter.
-
-
Data Analysis: Compare the amount of radioactivity incorporated into specific proteins or the total protein pool between different experimental conditions.
Visualizations
Caption: The Mevalonate Pathway and the site of statin inhibition.
Caption: Crosstalk of the Mevalonate Pathway with key signaling cascades.
Caption: A logical workflow for troubleshooting unexpected results with MVA.
References
- 1. A study of the Influence of mevalonic acid and its metabolites on the morphology of swiss 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The interplay between cell signalling and the mevalonate pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates on protein-prenylation and associated inherited retinopathies [frontiersin.org]
- 6. Cell cycle dependence on the mevalonate pathway: Role of cholesterol and non-sterol isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual role of mevalonate in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mevalonate metabolism by statins augments the immunoregulatory phenotype of vascular endothelial cells and inhibits the costimulation of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency [frontiersin.org]
- 11. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
how to prevent degradation of mevalonic acid in solution
Welcome to our technical support center for researchers, scientists, and drug development professionals working with mevalonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of mevalonic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of mevalonic acid degradation in aqueous solutions?
The primary cause of mevalonic acid degradation in aqueous solutions is not a breakdown of the molecule itself, but rather an intramolecular cyclization reaction. Mevalonic acid exists in a pH-dependent equilibrium with its lactone form, mevalonolactone (B1676541).[1][2] This conversion is the main reason for the apparent instability of the free acid form in solution.
Q2: How does pH affect the stability of mevalonic acid?
The equilibrium between mevalonic acid and mevalonolactone is highly dependent on pH.
-
Alkaline conditions (pH > 7): Favor the open-chain carboxylate form, mevalonate. In a basic solution, the carboxyl group is deprotonated, which prevents the intramolecular esterification required to form the lactone.
-
Acidic conditions (pH < 6): Promote the formation of the cyclic mevalonolactone.[3] For instance, conversion to the lactone is often carried out at a pH of 2-3.5 for analytical purposes.[2]
Q3: Is mevalonic acid or mevalonolactone more stable for long-term storage?
For long-term storage, the solid salt form of mevalonic acid (e.g., mevalonic acid lithium salt) is recommended.[3] In solution, the stability of each form is pH-dependent. If the goal is to have the biologically active open-chain form, a basic aqueous solution is preferable. However, aqueous solutions of mevalonolactone are not recommended for storage for more than a day.[4]
Q4: What are the recommended storage conditions for mevalonic acid solutions?
For prepared solutions, it is best to store them at low temperatures. For solutions in organic solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5] Aqueous solutions should be freshly prepared. If short-term storage is necessary, it should be at 4°C in a basic buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results with mevalonic acid. | 1. The pH of your solution may be causing a shift in the equilibrium between mevalonic acid and mevalonolactone, leading to varying concentrations of the active form. 2. The solution may have been stored improperly, leading to lactonization. | 1. Ensure your experimental buffer is at a pH of 7.4 or higher to maintain the open-chain form. 2. Prepare fresh mevalonic acid solutions for each experiment. If using a stock solution, ensure it was stored under appropriate conditions (see storage recommendations). |
| Low recovery of mevalonic acid during analysis. | 1. If using a GC-MS method, mevalonic acid is often intentionally converted to the more volatile mevalonolactone for analysis.[1][6][7] 2. If analyzing the open-chain form by HPLC, the acidic mobile phase may be causing lactonization on the column. | 1. Be aware of the analytical method's principles. If quantifying the lactone, ensure complete conversion from the acid form prior to analysis. 2. Use a mobile phase with a neutral or slightly basic pH for HPLC analysis of the open-chain form. |
| Precipitate formation in the mevalonic acid solution. | 1. If using a phosphate (B84403) buffer, it may precipitate in the presence of certain ions like Ca²⁺. 2. The solubility of mevalonolactone in aqueous buffers like PBS (pH 7.2) is limited (approx. 0.5 mg/ml).[4] | 1. Consider using a different buffer system like Tris-HCl if working with ions that can precipitate with phosphate.[8][9] 2. Ensure you are not exceeding the solubility limit of the compound in your chosen solvent. |
Data Presentation
Table 1: Recommended Storage Conditions for Mevalonic Acid and its Derivatives
| Form | Purity | Storage Temperature (°C) | Duration |
| This compound (Solid) | ≥95% | -20 | ≥ 4 years[4] |
| DL-Mevalonolactone (Neat Oil) | ≥95% | -20 | ≥ 4 years[4] |
| Mevalonic Acid in DMSO | N/A | -80 | 6 months[5] |
| Mevalonic Acid in DMSO | N/A | -20 | 1 month[5] |
Table 2: pH-Dependent Equilibrium of Mevalonic Acid and Mevalonolactone
| pH Range | Predominant Form | Rationale |
| < 6 | Mevalonolactone | Acidic conditions catalyze the intramolecular esterification of the carboxylic acid and hydroxyl groups.[3] |
| > 7 | Mevalonic Acid (Mevalonate) | Basic conditions deprotonate the carboxylic acid group, preventing lactonization.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stable Mevalonic Acid Solution from Mevalonolactone
This protocol is designed to prepare a solution of mevalonic acid in its open, biologically active form from the more commercially available mevalonolactone.
Materials:
-
DL-Mevalonolactone
-
Potassium Hydroxide (KOH) solution (e.g., 2M)
-
Sterile, purified water
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of mevalonolactone in a suitable organic solvent like ethanol (B145695) or DMSO, or directly in water if the final concentration is low.
-
To convert the lactone to the open-chain acid, add a slight molar excess of KOH. For example, for a 2M mevalonolactone solution, add a V/V of 1:1.05 of 2M KOH.[10]
-
Incubate the mixture at 37°C for 30-60 minutes to ensure complete hydrolysis of the lactone.[10]
-
Adjust the pH of the solution to the desired experimental pH (typically 7.4 or slightly higher) using a suitable acid (e.g., HCl).
-
Bring the solution to the final desired volume with a suitable buffer (e.g., phosphate-buffered saline or Tris-HCl).
-
Sterile filter the final solution using a 0.22 µm filter.
-
Note: It is highly recommended to prepare this solution fresh for each experiment. Aqueous solutions of mevalonic acid are not recommended for long-term storage.
Protocol 2: Quantification of Mevalonic Acid and Mevalonolactone by GC-MS
This protocol outlines the general steps for the quantification of mevalonic acid, which typically involves its conversion to mevalonolactone for analysis.
Materials:
-
Sample containing mevalonic acid
-
Internal standard (e.g., deuterated mevalonic acid)
-
Acid (e.g., HCl) to adjust pH
-
Ethyl acetate (B1210297) for extraction
-
Derivatizing agent (e.g., for TMS derivatization)
-
GC-MS system
Procedure:
-
Sample Preparation: To a known volume of the sample, add a known amount of the internal standard.
-
Lactonization: Acidify the sample to a pH of 2-3 with HCl and incubate to convert all mevalonic acid to mevalonolactone.[2]
-
Extraction: Extract the mevalonolactone from the aqueous sample using an organic solvent such as ethyl acetate.
-
Derivatization (Optional but common): Evaporate the organic solvent and derivatize the sample (e.g., trimethylsilyl (B98337) (TMS) derivatization) to improve volatility and chromatographic properties.[11]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Mevalonolactone is separated on the gas chromatography column and detected by the mass spectrometer.
-
Quantification: Quantify the amount of mevalonolactone by comparing the peak area of the analyte to that of the internal standard.
Visualizations
References
- 1. Determination of mevalonolactone in capsules by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR101915272B1 - Method for preparing mevalonolactone from biosynthesized mevalonic aicd using phosphoric acid - Google Patents [patents.google.com]
- 3. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facts and artefacts in mevalonic aciduria: development of a stable isotope dilution GCMS assay for mevalonic acid and its application to physiological fluids, tissue samples, prenatal diagnosis and carrier detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 9. Difference Between Tris Buffer And Phosphate Buffer - News [hbynm.com]
- 10. researchgate.net [researchgate.net]
- 11. Mevalonolactone, TMS derivative [webbook.nist.gov]
Validation & Comparative
A Researcher's Guide: Mevalonic Acid Lithium Salt vs. Mevalonolactone in Cell Culture
For researchers in cellular biology and drug development, particularly those investigating the mevalonate (B85504) pathway and the effects of statins, the choice between mevalonic acid lithium salt and mevalonolactone (B1676541) as a cell culture supplement is a critical experimental parameter. Both compounds serve as precursors for the biosynthesis of isoprenoids and cholesterol. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific research needs.
Comparative Analysis at a Glance
| Feature | This compound | Mevalonolactone |
| Form | Salt of the biologically active acid | Lactone prodrug |
| Molecular Formula | C₆H₁₁LiO₄[1] | C₆H₁₀O₃[2] |
| Molecular Weight | 154.09 g/mol [1] | 130.1 g/mol [2] |
| Stability | More stable form of mevalonic acid[3] | Stable as a lactone |
| Solubility in Water | High (e.g., 100 mg/mL)[1][4] | Low (approx. 0.5 mg/mL in PBS)[2] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol[5] | Soluble in Ethanol (B145695), DMSO, and DMF[2] |
| Bioavailability in Culture | Directly available as mevalonate | Requires hydrolysis to mevalonic acid[6] |
| Potential Off-Target Effects | Lithium ions can impact cell signaling[7][8] | Generally considered to have fewer off-target effects |
The Mevalonate Pathway: A Central Role in Cellular Metabolism
The mevalonate pathway is a fundamental metabolic cascade that produces isoprenoids, which are vital for various cellular functions, including the synthesis of cholesterol, steroid hormones, and non-sterol isoprenoids essential for protein prenylation. Both this compound and mevalonolactone are used in cell culture to bypass the rate-limiting step of this pathway, which is catalyzed by HMG-CoA reductase—the target of statin drugs.
Figure 1. The Mevalonate Signaling Pathway.
Quantitative Data from Experimental Studies
Direct comparative studies between this compound and mevalonolactone are not abundant in the literature. However, by compiling data from various studies, we can establish a range of effective concentrations for rescuing statin-induced cellular effects.
| Cell Line | Statin Used | Mevalonate Source | Effective Concentration | Observed Effect | Reference |
| C2C12 Myoblasts | Simvastatin | Mevalonate (lithium salt) | 80-110 µM | Inhibition of cell death | [5][9] |
| Colon Cancer Cells (RKO, SW480) | Lovastatin | Mevalonate (lithium salt) | 500 µM | Reversal of decreased proliferation | [5] |
| Gastric Cancer Cells (AGS, NCI-N87) | Simvastatin | Mevalonolactone | Not specified | Complete recovery of cell viability | [10] |
| Various Cancer Cell Lines | Simvastatin | Mevalonic Acid | Not specified | Rescue of cell viability | [11] |
Note: The effective concentration can vary significantly depending on the cell type, the specific statin used, and its concentration.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
A. This compound Stock Solution (100 mM)
-
Weighing: Accurately weigh out 15.41 mg of this compound (MW: 154.09 g/mol ).
-
Dissolving: Dissolve the powder in 1 mL of sterile, nuclease-free water.[1][4]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
B. Mevalonolactone Stock Solution (100 mM)
-
Measurement: Mevalonolactone is often supplied as a neat oil.[2] Its density is approximately 1.189 g/mL. To prepare a 100 mM stock, dissolve 13.01 mg (or approximately 10.94 µL) in 1 mL of DMSO or ethanol.[12]
-
Hydrolysis (Optional but Recommended): To pre-convert mevalonolactone to the active mevalonic acid, it can be hydrolyzed. A common method involves incubating a diluted solution with an equal volume of 2M KOH at 37°C for 30 minutes, followed by neutralization with HCl.[13] However, for many cell culture applications, direct addition of the mevalonolactone stock to the aqueous culture medium is sufficient, as hydrolysis will occur under physiological conditions.[6]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter suitable for organic solvents.
-
Storage: Store the stock solution at -20°C. Aqueous solutions of mevalonolactone are not recommended for storage for more than one day.[2]
Protocol 2: Statin-Induced Cytotoxicity Rescue Assay
This protocol outlines a general workflow to compare the efficacy of this compound and mevalonolactone in rescuing cells from statin-induced cell death.
Figure 2. Experimental workflow for comparison.
Materials:
-
Adherent cells of choice (e.g., HeLa, C2C12)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Statin of choice (e.g., Simvastatin, Lovastatin)
-
This compound and Mevalonolactone stock solutions
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Treatment Preparation: Prepare fresh dilutions of the statin, this compound, and mevalonolactone in complete culture medium.
-
Cell Treatment:
-
Control Groups: Add medium with the vehicle (e.g., water for the lithium salt, DMSO for the lactone) to control wells.
-
Statin-Only Group: Add medium containing the desired concentration of the statin.
-
Rescue Groups: Add medium containing the statin plus a range of concentrations of either this compound or mevalonolactone.
-
-
Incubation: Incubate the plate for a period determined by the cell type and statin toxicity (typically 24 to 72 hours).
-
Cell Viability Assessment:
-
Following incubation, remove the treatment media.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of all treated groups to the vehicle-only control group.
-
Plot the cell viability against the concentration of the rescue agent (this compound or mevalonolactone).
-
Compare the dose-response curves to determine the relative efficacy of each compound in rescuing the cells from statin-induced cytotoxicity.
-
Discussion and Recommendations
This compound
-
Advantages:
-
Provides the biologically active mevalonate ion directly to the cells.
-
Highly soluble in aqueous solutions, making stock preparation straightforward.
-
-
Disadvantages:
-
The presence of lithium ions can have off-target effects. Studies have shown that lithium chloride can influence cell viability, proliferation, and apoptosis in a dose-dependent manner.[7][8] For experiments where signaling pathways sensitive to lithium (e.g., Wnt/β-catenin, GSK-3β) are being investigated, this could be a significant confounding factor.
-
Mevalonolactone
-
Advantages:
-
As a neutral lactone, it is less likely to have off-target effects compared to a salt.
-
It is cell-permeable and is hydrolyzed intracellularly to mevalonic acid.
-
-
Disadvantages:
-
Lower solubility in aqueous solutions can make the preparation of highly concentrated stock solutions in buffer challenging.[2] The use of an organic solvent like DMSO or ethanol is often necessary.
-
The rate of hydrolysis to the active form may vary depending on the cell type and culture conditions, potentially leading to a delayed or less potent effect compared to the direct administration of mevalonic acid.
-
The choice between this compound and mevalonolactone depends on the specific experimental context.
-
For general-purpose rescue experiments where the primary goal is to supplement the mevalonate pathway and potential off-target effects of lithium are not a major concern, This compound offers convenience due to its high water solubility and direct bioavailability.
-
For studies involving sensitive signaling pathways, or where it is crucial to minimize confounding variables, mevalonolactone is the preferred choice. While its preparation requires more care due to lower aqueous solubility, it provides a "cleaner" system by avoiding the introduction of potentially bioactive ions like lithium.
Researchers should carefully consider the aims of their study and the known sensitivities of their cellular model when selecting the appropriate source of mevalonate for their cell culture experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Unrevealing Lithium Repositioning in the Hallmarks of Cancer: Effects of Lithium Salts (LiCl and Li2CO3) in an In Vitro Cervical Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dovepress.com [dovepress.com]
- 11. gavinpublishers.com [gavinpublishers.com]
- 12. DL-Mevalonolactone | Endogenous Metabolite | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Validating the Role of the Mevalonate Pathway in Cell Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade essential for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are fundamental for numerous cellular functions, including the maintenance of membrane integrity, cell signaling, and protein synthesis.[1] A growing body of evidence highlights the dysregulation of the MVA pathway in various cancers, where it supports the high proliferative demands of tumor cells.[2] Consequently, targeting this pathway, most notably with statins, has emerged as a promising strategy in cancer therapy.[3]
This guide provides a comparative overview of experimental approaches to validate the role of the mevalonate pathway in cell growth. It includes quantitative data on the effects of pathway inhibitors, detailed experimental protocols for key assays, and visualizations of the pathway and experimental workflows.
Comparative Efficacy of Mevalonate Pathway Inhibitors
The most common method to probe the function of the mevalonate pathway is through the use of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors, collectively known as statins. The anti-proliferative effects of various statins have been evaluated across numerous cancer cell lines, demonstrating a range of potencies.
Table 1: Comparative IC50 Values of Statins on Various Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cerivastatin | A172 | Glioblastoma | 0.098 | [4] |
| Pitavastatin | A172 | Glioblastoma | 0.334 | [4] |
| Fluvastatin | A172 | Glioblastoma | 0.922 | [4] |
| Simvastatin | A549 | Non-small-cell Lung Cancer | 50 | [5] |
| Atorvastatin (B1662188) | A549 | Non-small-cell Lung Cancer | 150 | [5] |
| Pravastatin | A549 | Non-small-cell Lung Cancer | 150 | [5] |
| Lovastatin | A549 | Non-small-cell Lung Cancer | 200 | [5] |
| Rosuvastatin | A549 | Non-small-cell Lung Cancer | 200 | [5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Impact of Mevalonate Pathway Inhibition on Cell Cycle Progression
Inhibition of the mevalonate pathway has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby halting cell proliferation.[1] This effect is often accompanied by changes in the expression of key cell cycle regulatory proteins. For instance, treatment with atorvastatin has been shown to decrease the expression of cyclin D1, a protein crucial for G1/S phase transition, and increase the expression of the tumor suppressor p27.[6]
Table 2: Effect of Simvastatin on Cell Cycle Distribution in Pancreatic Cancer Cells (MIA PaCa-2)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.8 | [7] |
| Simvastatin (50 µM) | 72.4 ± 2.5 | 18.3 ± 1.2 | 9.3 ± 1.1 | [7] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments validating the role of the mevalonate pathway. Below are protocols for key assays.
Cell Viability Assay (ATP-Based)
This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To quantify the number of viable cells in culture based on the amount of ATP present.
Materials:
-
White, opaque-walled multi-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Reagent.
-
Luminometer.
-
Cells in culture.
-
Mevalonate pathway inhibitor (e.g., statin).
Procedure:
-
Seed cells into a 96-well white opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate overnight to allow cells to attach.
-
Treat the cells with various concentrations of the mevalonate pathway inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.[8]
-
Calculate cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content using propidium (B1200493) iodide (PI) staining.
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[11]
-
RNase A (100 µg/mL).[11]
-
70% cold ethanol (B145695).[11]
-
Phosphate-Buffered Saline (PBS).
-
Cells in culture.
-
Mevalonate pathway inhibitor.
Procedure:
-
Culture and treat cells with the mevalonate pathway inhibitor as required for the experiment.
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[11]
-
Wash the cells with ice-cold PBS and centrifuge at 1200 rpm for 5 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[11]
-
Incubate the cells for at least 30 minutes at 4°C for fixation.[11]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.[11]
-
Add 400 µL of PI staining solution and incubate in the dark for at least 15-30 minutes before analysis.[11]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[11]
Western Blot Analysis of Pathway-Related Proteins
Objective: To detect and quantify the expression levels of specific proteins involved in or affected by the mevalonate pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27, anti-PCNA, anti-HMGCR, anti-beta-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the mevalonate pathway inhibitor and lyse them using ice-cold lysis buffer.[12]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like beta-actin.[13]
Visualizing the Mevalonate Pathway and Experimental Validation
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: The Mevalonate Pathway and its key products.
Caption: Experimental workflow for validating the role of the mevalonate pathway.
Caption: Logical relationship of pathway inhibition to reduced cell growth.
References
- 1. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Quantitative Proteomic Analysis Revealed Lovastatin-induced Perturbation of Cellular Pathways in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly variable biological effects of statins on cancer, non-cancer, and stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statin-induced anti-proliferative effects via cyclin D1 and p27 in a window-of-opportunity breast cancer trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assays using ATP measurement [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ATP cell viability assay | RE-Place [re-place.be]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Statins: A Guide to Mevalonic Acid Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Statins are a class of drugs that inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway, thereby blocking the synthesis of cholesterol and other essential isoprenoids. This guide provides a comparative overview of how mevalonic acid can be used to validate the on-target effects of statins in preclinical research. The principle of this "rescue" experiment is that if a statin's effect is truly due to the inhibition of the mevalonate pathway, then supplying cells with mevalonic acid, a downstream product of the inhibited enzyme, should reverse the observed phenotype.
Data Presentation: Statin Potency and Mevalonic Acid Rescue
The following table summarizes quantitative data from various studies, comparing the cytotoxic effects of different statins on cancer cell lines and the subsequent rescue of cell viability by mevalonic acid or its downstream metabolite, geranylgeranyl pyrophosphate (GGPP).
| Statin | Cell Line | Statin IC50 / Concentration | Rescue Agent | Rescue Agent Concentration | % Viability (Statin Alone) | % Viability (Statin + Rescue Agent) |
| Atorvastatin | NCI-60 Panel (Sensitive Lines) | 10 µM | Mevalonic Acid | 100 µM | Growth Inhibition | Reversal of Growth Inhibition |
| Pitavastatin | U87 (Glioblastoma) | 10 µM | Mevalonolactone | 100 µM | 6.96% ± 0.17% | 81.63% ± 11.55% |
| Pitavastatin | U87 (Glioblastoma) | 10 µM | GGPP | 10 µM | 6.96% ± 0.17% | 79.57% ± 7.17% |
| Pitavastatin | MDA-MB-431 (Melanoma) | 10 µM | Mevalonolactone | 100 µM | 16.29% ± 1.32% | 95.63% ± 3.02% |
| Pitavastatin | MDA-MB-431 (Melanoma) | 10 µM | GGPP | 10 µM | 16.29% ± 1.32% | 94.24% ± 1.45% |
| Simvastatin | SweAPP N2a (Neuroblastoma) | 1 µM | Mevalonic Acid | 100 µM | sAPPα shedding | Complete inhibition of sAPPα shedding |
| Simvastatin | MDA-MB-231 (Breast Cancer) | 5 µM | Mevalonic Acid | 1 mM | 44% | 84% |
| Simvastatin | MDA-MB-231 (Breast Cancer) | 10 µM | Mevalonic Acid | 1 mM | ~30% | ~50% |
| Simvastatin | NB4 (Acute Myeloid Leukemia) | 1 µM | Mevalonate | 250 µM | ~20% | ~100% |
| Simvastatin | OCI-M3 (Acute Myeloid Leukemia) | 2.5 µM | Mevalonate | 250 µM | ~30% | ~100% |
| Simvastatin | HL60 (Acute Myeloid Leukemia) | 5 µM | Mevalonate | 250 µM | ~40% | ~100% |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is a general guideline for assessing cell viability after treatment with statins and mevalonic acid. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Statin of interest (e.g., Atorvastatin, Simvastatin)
-
R-Mevalonic acid solution (or Mevalonolactone)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the statin in cell culture medium.
-
Prepare a stock solution of mevalonic acid.
-
Treat the cells with the statin at various concentrations, with and without a fixed concentration of mevalonic acid. Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for a period determined by the specific cell line and experimental goals (typically 24-72 hours).
-
MTS/MTT Addition:
-
For MTS assay: Add MTS reagent directly to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. After incubation, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cholesterol Biosynthesis Assay
This assay measures the de novo synthesis of cholesterol and can be used to confirm the inhibitory effect of statins and its reversal by mevalonic acid.
Materials:
-
Cell culture plates
-
[14C]-Acetate or other radiolabeled precursor
-
Statin of interest
-
Mevalonic acid
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluence and then incubate with the statin and/or mevalonic acid for a specified period.
-
Radiolabeling: Add a radiolabeled cholesterol precursor, such as [14C]-acetate, to the culture medium and incubate for several hours to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent system.
-
Lipid Separation: Separate the different lipid species, including cholesterol, using thin-layer chromatography (TLC).
-
Quantification: Scrape the portion of the TLC plate corresponding to cholesterol and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radiolabeled cholesterol in treated cells to that in control cells to determine the extent of inhibition and rescue.
Mandatory Visualization
Caption: Statin Inhibition and Mevalonic Acid Rescue.
The diagram above illustrates the mechanism of action of statins and the principle of the mevalonic acid rescue experiment. Statins block the conversion of HMG-CoA to mevalonic acid by inhibiting HMG-CoA reductase. This inhibition can be bypassed by supplying the cells with exogenous mevalonic acid, thus confirming that the observed effects of the statin are on-target.
A Comparative Analysis of (R)- and (S)-Mevalonic Acid Enantiomers in Biological Systems
Introduction
Mevalonic acid (MVA) is a pivotal molecule in biochemistry, serving as a key intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of a vast array of essential compounds, including cholesterol, steroid hormones, and other isoprenoids.[1][2] Mevalonic acid exists as a chiral molecule with two enantiomeric forms: (R)-mevalonic acid and (S)-mevalonic acid. This guide provides a comprehensive comparison of the biological effects of these two enantiomers, supported by established biochemical principles and experimental insights. The stereospecificity of the enzymes in the mevalonate pathway dictates the biological activity of these enantiomers, with only the (3R)-enantiomer being biologically active.[3]
Comparative Biological Activity
The biological activities of (R)- and (S)-mevalonic acid are starkly different due to the high stereospecificity of the enzymes in the mevalonate pathway.[4]
-
(R)-Mevalonic Acid: This enantiomer is the biologically active form that serves as the substrate for mevalonate kinase, the first enzyme in the lower mevalonate pathway.[5] It is subsequently converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids.[1] Consequently, (R)-mevalonic acid is essential for numerous physiological processes, including:
-
Cholesterol Biosynthesis: It is a direct precursor for cholesterol, a vital component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[2][6]
-
Protein Prenylation: The pathway provides farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) for the post-translational modification of small GTPases like Ras, Rho, and Rab, which are crucial for intracellular signaling.[6]
-
Cell Proliferation and Growth: The products of the mevalonate pathway are essential for cell growth and proliferation.[7][8]
-
-
(S)-Mevalonic Acid: In contrast, (S)-mevalonic acid is biologically inactive.[7] The enzymes of the mevalonate pathway, such as mevalonate kinase, are highly specific for the (R)-enantiomer and do not recognize the (S)-form as a substrate. Therefore, (S)-mevalonic acid does not participate in the biosynthesis of isoprenoids.
Quantitative Data Summary
Direct comparative studies providing quantitative data on the effects of both enantiomers are limited, primarily because the inactivity of the (S)-enantiomer is a well-established biochemical principle. However, we can infer the comparative effects from studies on the mevalonate pathway and the impact of its active precursor.
| Biological Process | Effect of (R)-Mevalonic Acid | Effect of (S)-Mevalonic Acid |
| Cholesterol Synthesis | Serves as a direct precursor, leading to an increase in cholesterol levels.[9] | No effect on cholesterol synthesis. |
| Isoprenoid Biosynthesis | Precursor for the synthesis of FPP, GGPP, coenzyme Q10, and other isoprenoids.[10] | Does not enter the isoprenoid biosynthesis pathway. |
| Cell Viability (in the presence of statins) | Can rescue cells from statin-induced decreases in viability by replenishing the mevalonate pathway.[7][8] | No effect on statin-induced changes in cell viability. |
| Mevalonate Kinase Activity | Substrate for mevalonate kinase, initiating the lower mevalonate pathway.[5] | Not a substrate for mevalonate kinase; no downstream effects. |
Experimental Protocols
To experimentally validate the differential effects of (R)- and (S)-mevalonic acid, a series of cell-based assays can be performed.
Protocol: Assessing the Impact on Cholesterol Biosynthesis in Cultured Cells
Objective: To quantify the differential effects of (R)- and (S)-mevalonic acid on de novo cholesterol synthesis in a human hepatoma cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipid-depleted serum
-
(R)-Mevalonic acid lithium salt
-
(S)-Mevalonic acid lithium salt
-
[1-14C]acetic acid
-
Scintillation counter and fluid
-
Thin-layer chromatography (TLC) plates and developing solvents
Methodology:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Induction of Cholesterol Synthesis: To upregulate the cholesterol synthesis pathway, switch the cells to DMEM containing 10% lipid-depleted serum for 24 hours prior to the experiment.
-
Treatment: Treat the cells with varying concentrations of (R)-mevalonic acid, (S)-mevalonic acid, or a vehicle control for 24 hours.
-
Radiolabeling: Add [1-14C]acetic acid to the culture medium and incubate for 4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS), and then extract the total lipids using a chloroform:methanol solvent system.
-
Separation and Quantification: Separate the extracted lipids by thin-layer chromatography (TLC). Scrape the bands corresponding to cholesterol and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radiolabeled cholesterol synthesized in cells treated with (R)-mevalonic acid, (S)-mevalonic acid, and the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Differential metabolic fate of (R)- and (S)-mevalonic acid.
Caption: Experimental workflow for comparing enantiomer effects.
Caption: Logical relationship of enantiomer-enzyme interaction.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 3. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 4. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Key Enzymes for the Mevalonate Pathway in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isoprenoid Depletion: A Guide to Mevalonate Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The study of cellular processes regulated by isoprenoids is crucial for understanding various diseases, including cancer and neurodegenerative disorders.[1][2] A common experimental strategy involves depleting cellular isoprenoids and observing the physiological consequences. However, a critical step in this process is validating that the observed effects are indeed a direct result of isoprenoid depletion. This guide compares methodologies for this validation, focusing on the "mevalonate rescue" experiment, and provides the necessary data and protocols for its successful implementation.
The Mevalonate (B85504) Pathway and Isoprenoid Synthesis
The mevalonate (MVA) pathway is a vital metabolic cascade that produces cholesterol and non-sterol isoprenoids.[3][4] Two key isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for a post-translational modification called protein prenylation.[5][6] This process attaches a lipophilic farnesyl or geranylgeranyl group to cysteine residues on target proteins, such as small GTPases (e.g., Ras, Rho, Rac), which is critical for their proper membrane localization and function in cell signaling.[1][7]
Pharmacological inhibitors, most notably statins, are widely used to block the pathway's rate-limiting enzyme, HMG-CoA reductase (HMGCR).[3][6] This inhibition leads to the depletion of all downstream products, including FPP and GGPP, thereby preventing protein prenylation and disrupting associated cellular functions.[7][8]
To confirm that the biological effect of a statin or another pathway inhibitor is specifically due to the depletion of isoprenoids, a "rescue" experiment is performed. By adding back mevalonate—the product of HMGCR—the metabolic block is bypassed, and the synthesis of FPP and GGPP is restored. If mevalonate supplementation reverses the inhibitor's effect, it validates that the phenotype was caused by isoprenoid depletion.
References
- 1. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 2. experts.umn.edu [experts.umn.edu]
- 3. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Updates on protein-prenylation and associated inherited retinopathies [frontiersin.org]
- 7. Isoprenoids responsible for protein prenylation modulate the biological effects of statins on pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Mevalonic acid lithium salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mevalonic acid lithium salt. The following procedures are designed to ensure safe operational workflow and proper disposal, fostering a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting Safety Data Sheets (SDS) regarding the hazards of this compound. While some sources classify it as non-hazardous[1], others indicate it may cause skin, eye, and respiratory irritation[2]. Therefore, a cautious approach is recommended, and the following personal protective equipment should be considered mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash risks. | Must be ANSI Z87.1 compliant. Goggles provide better protection against splashes and dust than safety glasses[3]. A face shield should be worn over safety glasses or goggles when handling bulk quantities or solutions where splashing is a significant risk[4]. |
| Hand | Nitrile gloves. | Disposable nitrile gloves are suitable for incidental contact. If prolonged contact is anticipated or if handling a solution, consider wearing double gloves. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured[3][4]. |
| Body | Laboratory coat. | A standard lab coat is required to protect skin and clothing from potential spills[3][5]. Ensure the lab coat is fully buttoned. |
| Respiratory | Not generally required if handled in a well-ventilated area. | Work should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust. If weighing or handling large quantities of the solid form that may generate dust, a respirator may be necessary based on a risk assessment[2][6]. |
| Foot | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills and falling objects[3][5]. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Store in a tightly sealed container to prevent moisture absorption[1].
-
Keep in a dry, well-ventilated area[7].
-
Recommended storage temperature is between 2-8°C[8].
Handling:
-
Engineering Controls: Whenever possible, handle the solid form of this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation of dust.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure.
-
Preparing Solutions: To avoid splashing, add the solid to the solvent slowly. For dissolution, sonication may be required for certain solvents like DMSO and water[9].
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance[2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations[1]. Do not allow the chemical to enter drains.
-
Contaminated Containers: Handle uncleaned, empty containers in the same manner as the product itself[1]. They should be disposed of as hazardous waste according to institutional and regulatory guidelines.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Solid[8] |
| Storage Temperature | 2-8°C[8] |
| Solubility | Soluble in DMSO and Methanol. Soluble in water (80 mg/mL)[9][10]. |
| Molecular Weight | 155.1 g/mol (lithium salt)[10] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. quora.com [quora.com]
- 7. targetmol.com [targetmol.com]
- 8. (RS)-甲羟戊酸 锂盐 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | MVA lithium salt | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
